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  • Product: 2-hydroxy-6-methylpyridine-3-carbaldehyde
  • CAS: 78440-89-8

Core Science & Biosynthesis

Foundational

Spectroscopic Characterization and Tautomeric Dynamics of 2-Hydroxy-6-methylpyridine-3-carbaldehyde: An FTIR Perspective

Executive Summary 2-Hydroxy-6-methylpyridine-3-carbaldehyde (CAS 78440-89-8) is a highly versatile heteroaromatic building block 1. It serves as a critical precursor in the synthesis of Schiff base ligands, metal-organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-Hydroxy-6-methylpyridine-3-carbaldehyde (CAS 78440-89-8) is a highly versatile heteroaromatic building block 1. It serves as a critical precursor in the synthesis of Schiff base ligands, metal-organic complexes, and fluorescent probes . Understanding its structural dynamics is paramount for rational drug design and materials science. Fourier Transform Infrared (FTIR) spectroscopy is the premier analytical technique for elucidating the complex hydrogen-bonding networks and tautomeric equilibria inherent to this molecule. This whitepaper provides an authoritative, causality-driven guide to interpreting the FTIR spectrum of 2-hydroxy-6-methylpyridine-3-carbaldehyde, detailing the physical chemistry behind its vibrational modes and establishing a self-validating protocol for spectral acquisition.

Structural Dynamics: Lactam-Lactim Tautomerism and Hydrogen Bonding

The interpretation of the FTIR spectrum for 2-hydroxy-6-methylpyridine-3-carbaldehyde cannot be approached as a static structural analysis. The molecule exists in a dynamic equilibrium between two tautomeric forms: the lactim (2-hydroxy-6-methylpyridine-3-carbaldehyde) and the lactam (3-formyl-6-methyl-2-pyridone) 2.

The Causality of Tautomeric Preference

In the gas phase or in highly non-polar solvents, the lactim form may be observable. However, in the solid state (where most standard FTIR spectra are acquired) and in polar solvents, the lactam (2-pyridone) form overwhelmingly dominates. Why? The lactam form is thermodynamically stabilized by two primary factors:

  • Intermolecular Dimerization: 2-Pyridones readily form strongly hydrogen-bonded symmetrical dimers (N-H···O=C) in the solid state, significantly lowering the system's free energy 3.

  • Intramolecular Hydrogen Bonding: The C3-carbaldehyde group acts as a potent hydrogen bond acceptor. In the lactam form, a quasi-six-membered ring is formed via an intramolecular N-H···O=C(aldehyde) interaction. This spatial proximity withdraws electron density from the aldehyde carbonyl, lengthening the C=O bond and reducing its force constant.

Consequently, the FTIR spectrum of the solid compound is fundamentally a spectrum of the hydrogen-bonded lactam tautomer.

FTIR Vibrational Frequency Assignments

The quantitative data for the vibrational modes of 2-hydroxy-6-methylpyridine-3-carbaldehyde are summarized below. The assignments reflect the dominance of the lactam tautomer and the profound impact of hydrogen bonding on the carbonyl force constants.

Table 1: Quantitative FTIR Vibrational Assignments
Vibrational ModeExpected Frequency Range (cm⁻¹)Tautomeric FormCausal Explanation
N-H Stretch 3100 - 3250 (Broad)LactamBroadened and red-shifted due to strong inter/intramolecular H-bonding.
O-H Stretch 3200 - 3400 (Broad)LactimBroadened by H-bonding; typically absent in solid-state due to lactam dominance.
Aldehyde C=O Stretch 1660 - 1685BothRed-shifted from ~1710 cm⁻¹ due to conjugation and strong intramolecular H-bonding.
Pyridone C=O Stretch 1630 - 1650LactamCharacteristic amide-like carbonyl stretch of the 2-pyridone core.
Ring C=C / C=N Stretch 1550 - 1610BothSkeletal vibrations of the heteroaromatic ring; highly sensitive to tautomeric state.
C-H Stretch (Methyl) 2920 - 2960BothAsymmetric and symmetric stretching of the C6-methyl group.
C-H Stretch (Aldehyde) ~2850, ~2750BothFermi resonance doublet characteristic of formyl C-H bonds.
C-O Stretch / O-H Bend 1250 - 1300LactimPhenolic-like C-O stretching coupled with in-plane O-H bending.

Experimental Protocol: High-Resolution FTIR Acquisition

To ensure scientific integrity and reproducibility, the acquisition of the FTIR spectrum must follow a self-validating workflow. Moisture contamination is the primary failure mode in this analysis, as the H-O-H bending mode (~1640 cm⁻¹) directly overlaps with the critical pyridone C=O stretch.

Step-by-Step Methodology: ATR-FTIR Analysis of Tautomeric Equilibria

Phase 1: Sample Preparation & Desiccation

  • Transfer approximately 10 mg of 2-hydroxy-6-methylpyridine-3-carbaldehyde into a vacuum desiccator containing anhydrous phosphorus pentoxide (P₂O₅).

  • Desiccate under high vacuum (≤ 1 mbar) for a minimum of 12 hours to remove trace adsorbed water.

Phase 2: Instrument Calibration 3. Power on the FTIR spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. Allow the IR source to stabilize for 30 minutes. 4. Clean the diamond crystal using analytical-grade isopropyl alcohol and a lint-free wipe. Allow to air dry. 5. Acquire a background spectrum (64 scans, 4 cm⁻¹ resolution, 4000–400 cm⁻¹ range) to digitally subtract atmospheric H₂O and CO₂.

Phase 3: Spectral Acquisition 6. Deposit 2-5 mg of the desiccated sample directly onto the center of the diamond crystal. 7. Lower the ATR anvil and apply optimal, uniform pressure (typically indicated by the software's pressure gauge) to ensure intimate optical contact between the crystal and the solid. 8. Acquire the sample spectrum using the identical parameters as the background (64 scans, 4 cm⁻¹ resolution).

Phase 4: Data Processing & Validation 9. Apply an ATR correction algorithm within the spectrometer software to compensate for the wavelength-dependent penetration depth of the evanescent wave. 10. Perform a baseline correction. 11. Validation Check: Inspect the 2300-2400 cm⁻¹ region. A flat baseline indicates successful atmospheric CO₂ subtraction. Inspect the 1600-1700 cm⁻¹ region. Use Gaussian curve-fitting (deconvolution) to resolve the overlapping aldehyde C=O (~1670 cm⁻¹) and pyridone C=O (~1640 cm⁻¹) bands.

Analytical Workflow Visualization

The following diagram illustrates the logical workflow for interpreting the FTIR spectrum and determining the dominant tautomeric state of the molecule.

G Start Acquire High-Resolution FTIR Spectrum (Solid State or Solution) CheckMoisture Validate Baseline (Check 2300-2400 cm⁻¹ for CO₂) Start->CheckMoisture AnalyzeOH Analyze 3100-3400 cm⁻¹ Region (Hydrogen Bonding) CheckMoisture->AnalyzeOH AnalyzeCO Deconvolute 1600-1700 cm⁻¹ Region (Carbonyl Stretches) CheckMoisture->AnalyzeCO Lactam Lactam State Confirmed (2-Pyridone) - Broad N-H (~3150 cm⁻¹) - Pyridone C=O (~1640 cm⁻¹) - Aldehyde C=O (~1670 cm⁻¹) AnalyzeOH->Lactam Strong N-H···O H-bond Lactim Lactim State Confirmed (2-Hydroxy) - Broad O-H (~3250 cm⁻¹) - Single Aldehyde C=O (~1685 cm⁻¹) - Ring C=N (~1590 cm⁻¹) AnalyzeOH->Lactim O-H···O H-bond AnalyzeCO->Lactam Dual C=O peaks present AnalyzeCO->Lactim Single C=O peak present

FTIR analytical workflow for determining the tautomeric state of 2-hydroxy-6-methylpyridine-3-carbaldehyde.

References

  • Title: 2-hydroxy-6-methylpyridine-3-carbaldehyde — Chemical Substance Information Source: NextSDS URL
  • Source: The Journal of Physical Chemistry Letters (ACS Publications)
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Title: Studies of spectral and magnetic behaviour of some complexes of Cobalt (II) and Iron (II)

Sources

Exploratory

hydrogen bonding interactions in 2-hydroxy-6-methylpyridine-3-carbaldehyde crystals

An In-depth Technical Guide to the Prospective Hydrogen Bonding Interactions in 2-hydroxy-6-methylpyridine-3-carbaldehyde Crystals Abstract This technical guide provides a comprehensive analysis of the anticipated hydrog...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Prospective Hydrogen Bonding Interactions in 2-hydroxy-6-methylpyridine-3-carbaldehyde Crystals

Abstract

This technical guide provides a comprehensive analysis of the anticipated hydrogen bonding interactions within the crystalline form of 2-hydroxy-6-methylpyridine-3-carbaldehyde. In the absence of an experimentally determined crystal structure in publicly available databases, this document synthesizes data from spectroscopic principles, theoretical studies of analogous compounds, and established concepts in physical organic chemistry to construct a robust predictive model of both intramolecular and intermolecular interactions. We will explore the crucial role of tautomerism, the high probability of a strong, resonance-assisted intramolecular hydrogen bond, and plausible intermolecular packing motifs. This guide is intended for researchers in crystallography, medicinal chemistry, and materials science, offering a framework for the characterization and understanding of this and similar molecular systems.

Introduction: The Significance of Hydrogen Bonding in Pyridine Scaffolds

2-hydroxy-6-methylpyridine-3-carbaldehyde is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl group, a methyl group, and a carbaldehyde group. This specific arrangement of functional groups—a hydrogen bond donor (-OH) positioned ortho to a hydrogen bond acceptor (C=O)—creates a fascinating platform for studying nuanced non-covalent interactions. Hydrogen bonds are the cornerstone of supramolecular chemistry and crystal engineering; they govern molecular recognition, dictate crystal packing, and profoundly influence critical physicochemical properties such as solubility, melting point, and bioavailability. For drug development professionals, a precise understanding of a molecule's hydrogen bonding capabilities is indispensable for predicting its interaction with biological targets and for designing stable, effective solid-state formulations.

This guide will proceed by first examining the foundational aspects of tautomerism and the high likelihood of a dominant intramolecular hydrogen bond. Subsequently, we will discuss how spectroscopic techniques can provide powerful indirect evidence of these interactions. Finally, we will propose a model for the intermolecular forces that likely govern the crystal lattice, based on data from closely related structures.

Foundational Analysis: Tautomerism and the Intramolecular Hydrogen Bond

A critical consideration for 2-hydroxypyridines is the potential for tautomerism, an equilibrium between the 'hydroxy' form and the 'pyridone' form. While theoretical studies on 2-hydroxypyridine itself indicate that the pyridone tautomer is more stable in the gas phase and in dimeric states, the presence of the ortho-carbaldehyde group in the target molecule introduces a powerful stabilizing factor for the hydroxy form: a Resonance-Assisted Hydrogen Bond (RAHB).[1][2]

The Dominance of the Intramolecular O-H···O=C Interaction

We predict the formation of a strong intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen of the carbaldehyde at the C3 position. This interaction forms a six-membered pseudo-aromatic ring (O-H···O=C-C=C), which is significantly stabilized by π-electron delocalization.[3] This RAHB phenomenon is a well-documented feature in ortho-hydroxyaryl aldehydes and ketones and is known to substantially increase the strength of the hydrogen bond compared to a non-conjugated system.[3]

The causality for this stability lies in the coupling of the hydrogen bond with the π-system of the pyridine ring. The charge separation inherent in the hydrogen bond (Oδ--Hδ+···Oδ-) is delocalized and stabilized by the conjugated system, strengthening the electrostatic component of the bond.

Caption: Predicted intramolecular hydrogen bond and tautomeric equilibrium.

Spectroscopic Characterization as a Self-Validating System

While single-crystal X-ray diffraction is the gold standard for structural elucidation, spectroscopic methods offer a powerful and accessible means to validate the presence of the proposed hydrogen bonding. The protocols described below form a self-validating system where the results from each technique should converge to support a single structural hypothesis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The presence of a strong intramolecular hydrogen bond will cause distinct and predictable shifts in the vibrational frequencies of the involved functional groups.

  • O-H Stretching: In a non-hydrogen-bonded state, the O-H stretch of a phenol typically appears as a sharp band around 3600 cm⁻¹. Due to the strong intramolecular RAHB, we predict this band will be significantly broadened and shifted to a much lower frequency, likely in the range of 3100-2800 cm⁻¹. This large shift is a direct measure of the bond's strength.

  • C=O Stretching: Similarly, the aldehyde C=O stretch, typically found around 1700-1680 cm⁻¹, is expected to shift to a lower wavenumber (e.g., 1660-1640 cm⁻¹) due to the donation of electron density from the carbonyl oxygen into the hydrogen bond. This weakens the C=O double bond, lowering its vibrational frequency.

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: Prepare a KBr pellet by mixing ~1 mg of the crystalline sample with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, for analyzing intermolecular interactions, acquire spectra in a non-polar solvent (e.g., CCl₄) at varying concentrations.

  • Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

  • Analysis: Identify the O-H and C=O stretching frequencies. Compare these to literature values for un-bonded functional groups to confirm the presence and infer the strength of the hydrogen bond.

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is exceptionally sensitive to the chemical environment of protons.

  • Hydroxyl Proton (O-H): The proton involved in the strong intramolecular hydrogen bond will be significantly deshielded. Its resonance is expected to appear far downfield, typically in the range of 10-14 ppm. This chemical shift is highly characteristic of a chelated proton. Furthermore, this peak should show little to no change in chemical shift upon dilution in a non-polar solvent, confirming its intramolecular nature.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve the sample in a deuterated aprotic solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Dilution Study (Optional but Recommended): Prepare a series of samples with decreasing concentrations and re-acquire the spectra to confirm that the chemical shift of the downfield O-H proton remains constant.

  • Analysis: Locate the hydroxyl proton signal. A chemical shift >10 ppm is strong evidence for the intramolecular RAHB.

Predicted Intermolecular Interactions and Crystal Packing

While the strong intramolecular hydrogen bond will be the dominant energetic feature of the isolated molecule, the crystal packing will be directed by weaker, but collectively significant, intermolecular forces. Based on studies of similar pyridine derivatives, we can anticipate several possible motifs.[1][2]

  • π-π Stacking: The planar, electron-deficient pyridine rings are likely to engage in π-π stacking interactions, contributing to the overall stability of the crystal lattice.

  • C-H···O/N Interactions: Weaker C-H···O or C-H···N hydrogen bonds involving the methyl group or aromatic C-H protons as donors and the carbonyl oxygen or pyridine nitrogen as acceptors are also plausible and frequently observed in crystal structures of similar compounds.

  • Dimerization: Although the intramolecular hydrogen bond satisfies the primary donor and acceptor sites, the pyridone tautomer, if present even in a small population, could form stable centrosymmetric dimers via N-H···O hydrogen bonds, a very common motif for 2-pyridones.[1][2]

G Figure 2: Plausible Intermolecular Dimerization Motif cluster_0 Molecule A (Pyridone Tautomer) cluster_1 Molecule B (Pyridone Tautomer) N_H_A N-H Ring_A Pyridine Ring N_H_A->Ring_A C_O_B C=O N_H_A->C_O_B N-H···O C_O_A C=O Ring_A->C_O_A N_H_B N-H N_H_B->C_O_A N-H···O Ring_B Pyridine Ring N_H_B->Ring_B Ring_B->C_O_B

Caption: Hypothetical dimer formation via N-H···O bonds if the pyridone tautomer is present.

Definitive Elucidation: Synthesis, Crystallization, and X-ray Diffraction

To move from a predictive model to definitive proof, the following experimental workflow is required. The causality behind this workflow is to first synthesize and purify the material, then induce the formation of a highly ordered single crystal, which can then be analyzed by X-ray diffraction to determine the precise three-dimensional arrangement of atoms.

G Figure 3: Experimental Workflow for Structural Elucidation A Synthesis & Purification B Single Crystal Growth (Slow Evaporation, Vapor Diffusion) A->B High Purity Sample C Single-Crystal X-ray Diffraction B->C Suitable Single Crystal D Structure Solution & Refinement C->D Diffraction Data E Analysis of H-Bonding (Intra- & Intermolecular) D->E Solved Crystal Structure (CIF File)

Caption: Workflow for definitive structural analysis.

Experimental Protocol: Synthesis and Crystallization

  • Synthesis: The title compound can be synthesized via established routes, for example, through the formylation of 2-hydroxy-6-methylpyridine. All reagents should be of high purity.

  • Purification: The crude product must be purified to ≥99% purity, typically by column chromatography or recrystallization, to remove impurities that would inhibit single crystal growth.

  • Crystallization: Grow single crystals suitable for X-ray diffraction. A trusted method is slow evaporation from a saturated solution. Screen a variety of solvents (e.g., ethanol, ethyl acetate, acetone, and mixtures with water or heptane) to find conditions that yield well-formed, defect-free crystals.

  • X-ray Diffraction: Mount a suitable crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer. Solve and refine the structure using standard crystallographic software to obtain the precise atomic coordinates and molecular geometry.

Summary of Predicted Structural Data

The following table summarizes the key predicted hydrogen bonding and spectroscopic features for 2-hydroxy-6-methylpyridine-3-carbaldehyde.

ParameterPredicted FeatureRationale / Evidence
Dominant Tautomer 2-Hydroxy FormStabilization via intramolecular Resonance-Assisted Hydrogen Bond (RAHB).
Intramolecular H-Bond Strong O-H···O=CFormation of a stable 6-membered pseudo-aromatic ring.
FT-IR: ν(O-H) Broad, 3100-2800 cm⁻¹Significant redshift due to strong hydrogen bonding.
FT-IR: ν(C=O) 1660-1640 cm⁻¹Redshift due to H-bond acceptance by the carbonyl oxygen.
¹H NMR: δ(O-H) 10-14 ppmStrong deshielding of the chelated proton.
Intermolecular H-Bonds π-π stacking, C-H···OCommon packing motifs for aromatic and heterocyclic systems.

Conclusion

This guide posits a detailed, evidence-based hypothesis for the hydrogen bonding interactions in crystalline 2-hydroxy-6-methylpyridine-3-carbaldehyde. The molecular structure is primed for the formation of a robust, resonance-assisted intramolecular hydrogen bond, a feature that should be clearly observable through FT-IR and ¹H NMR spectroscopy. While this intramolecular interaction is expected to be the defining feature of the molecule, weaker intermolecular forces such as π-π stacking and C-H···O contacts will likely govern the ultimate crystal packing arrangement. The protocols and predictive data presented herein provide a comprehensive roadmap for researchers to definitively characterize this system through experimental synthesis and single-crystal X-ray diffraction, which remains the ultimate arbiter for structural confirmation.

References

  • Alkorta, I., & Elguero, J. (2002). Influence of Intermolecular Hydrogen Bonds on the Tautomerism of Pyridine Derivatives. The Journal of Organic Chemistry, 67(5), 1515–1519. [Link][1][2]

  • Filarowski, A., et al. (2019). Intramolecular Hydrogen Bonds in Selected Aromatic Compounds: Recent Developments. Molecules, 24(21), 3933. [Link][3]

Sources

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 2-Hydroxy-6-methylpyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 2-hydroxy-6-methylpyridine-3-carbaldehyde (CAS No: 7844...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 2-hydroxy-6-methylpyridine-3-carbaldehyde (CAS No: 78440-89-8), a heterocyclic aldehyde with significant potential in medicinal chemistry and materials science. This document delves into the structural features, spectral characteristics, and key physicochemical parameters of the molecule. Due to the limited availability of direct experimental data for this specific compound, this guide integrates data from closely related analogs, computational predictions, and established analytical methodologies to provide a robust profile. Detailed experimental protocols for the determination of these properties are also presented to empower researchers in their own investigations.

Introduction: The Significance of a Versatile Pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in pharmaceuticals and functional materials, owing to its unique electronic properties and ability to participate in a wide range of chemical interactions.[1] 2-Hydroxy-6-methylpyridine-3-carbaldehyde, a derivative of this important heterocyclic system, presents a compelling molecular architecture for drug design and chemical synthesis. The presence of a hydroxyl group, a methyl group, and a carbaldehyde function on the pyridine ring imparts a unique combination of reactivity and potential for diverse chemical modifications. Understanding the fundamental physicochemical properties of this molecule is paramount for its effective utilization in the development of novel therapeutic agents and advanced materials. This guide aims to provide a detailed exploration of these properties, offering both established data for related compounds and a framework for the experimental and computational characterization of the title compound.

Molecular Structure and Chemical Identity

The foundational aspect of understanding any chemical entity lies in its molecular structure. 2-Hydroxy-6-methylpyridine-3-carbaldehyde possesses a pyridine ring substituted with a hydroxyl group at the 2-position, a methyl group at the 6-position, and a carbaldehyde (formyl) group at the 3-position.

Systematic Name: 2-hydroxy-6-methylpyridine-3-carbaldehyde[2] CAS Number: 78440-89-8[2] Molecular Formula: C₇H₇NO₂ Molecular Weight: 137.14 g/mol

The molecule can exist in tautomeric forms, primarily the hydroxy-pyridine form and the pyridone form. The equilibrium between these tautomers can be influenced by the solvent and pH.

tautomers cluster_0 Hydroxy-Pyridine Form cluster_1 Pyridone Form Hydroxy Pyridone Hydroxy->Pyridone Tautomerization Pyridone->Hydroxy melting_point A Sample Preparation: Place a small amount of the crystalline solid into a capillary tube. B Instrument Setup: Place the capillary tube in a melting point apparatus. A->B C Heating: Heat the sample at a controlled rate (e.g., 1-2 °C/min). B->C D Observation: Record the temperature at which the first liquid appears and the temperature at which the entire sample is molten. C->D E Result: The melting point is reported as a range. D->E

Caption: Workflow for Melting Point Determination.

Solubility Determination

solubility A Sample Preparation: Add an excess amount of the solid to a known volume of the solvent (e.g., water, ethanol). B Equilibration: Stir the mixture at a constant temperature for a sufficient time (e.g., 24 hours) to reach equilibrium. A->B C Separation: Filter or centrifuge the mixture to remove the undissolved solid. B->C D Quantification: Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC). C->D E Result: Express solubility as g/L or mol/L. D->E

Caption: Workflow for Solubility Determination.

pKa Determination by Potentiometric Titration

pka_titration A Solution Preparation: Dissolve a known amount of the compound in a suitable solvent (e.g., water or a water-cosolvent mixture). B Titration: Titrate the solution with a standardized solution of a strong acid or base while monitoring the pH. A->B C Data Collection: Record the pH at regular intervals of titrant addition. B->C D Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point. C->D E Result: The pKa value is obtained from the titration curve. D->E

Caption: Workflow for pKa Determination by Potentiometric Titration.

Conclusion

2-Hydroxy-6-methylpyridine-3-carbaldehyde is a molecule of significant interest with a promising future in medicinal chemistry and materials science. This technical guide has provided a detailed, albeit partially predictive, overview of its physicochemical properties. While direct experimental data remains limited, the information compiled from related structures and computational models offers a solid foundation for researchers. The provided experimental protocols serve as a practical guide for those seeking to further characterize this versatile compound. As research in this area continues, a more complete experimental profile of 2-hydroxy-6-methylpyridine-3-carbaldehyde will undoubtedly emerge, further unlocking its potential for innovative applications.

References

  • NextSDS. 2-hydroxy-6-methylpyridine-3-carbaldehyde — Chemical Substance Information. Available from: [Link].

  • NextSDS. 2-hydroxy-6-methylpyridine-3-carbaldehyde — Chemical Substance Information. Available from: [Link].

  • Poblete-Castro, I., et al. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry, 24(9), 3568-3577. Available from: [Link].

  • Poblete-Castro, I., et al. (2022). Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry. Available from: [Link].

  • Supporting Information for: Light Induced Protein-DNA Conjugation. Available from: [Link].

  • Krauze, A., & Lielais, J. (1982). Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. Chemistry of Heterocyclic Compounds, 18(1), 59-61. Available from: [Link].

  • PrepChem. Synthesis of 2-amino-3-hydroxy-6-methylpyridine. Available from: [Link].

  • SpectraBase. 2-Hydroxypyridine - Optional[13C NMR] - Chemical Shifts. Available from: [Link].

  • Kromann, J. C., et al. (2015). Prediction of pKa values using the PM6 semiempirical method. Journal of chemical theory and computation, 11(4), 1817-1826. Available from: [Link].

  • Kromann, J. C., et al. (2015). Prediction of pKa values using the PM6 semiempirical method. PMC. Available from: [Link].

  • PubChem. 3-Hydroxy-6-methylpyridine-2-carbaldehyde. Available from: [Link].

  • PubChem. 6-Methyl-2-pyridinecarboxaldehyde. Available from: [Link].

  • Chemsrc. METHYL 2-HYDROXY-6-METHYLPYRIDINE-3-CARBOXYLATE. Available from: [Link].

  • Google Patents. RU2395498C1 - Method of producing 2-ethyl-6-methyl-3-hydroxypyridine.
  • European Patent Office. CHEMICAL PROCESS FOR THE EXTRACTION OF 2-HYDROXY PYRIDINE DERIVATIVES, 2-HYDROXYQUINOLINE, AND 2-HYDROXYBENZOTHIAZOLE. Available from: [Link].

  • National Institute of Standards and Technology. Pyridine, 2-methyl-. Available from: [Link].

  • University of Toronto Scarborough. Interpreting UV-Vis Spectra. Available from: [Link].

  • National Institute of Standards and Technology. 6-Methyl pyridine-2-aldehyde. Available from: [Link].

  • ResearchGate. UV-Vis spectra of various forms of 2-hydroxy-6-nitro-1-naphthaldehyde... Available from: [Link].

  • Chair of Analytical Chemistry. pKa values bases. Available from: [Link].

  • science-softCon. UV/Vis+ Photochemistry Database - List of substances (sorted by CAS-number) for which photochemical data & information are available. Available from: [Link].

  • R. Williams. pKa Data Compiled by R. Williams. Available from: [Link].

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Protocols & Analytical Methods

Method

Application Notes and Protocols for the Preparation of Schiff Base Ligands Using 2-Hydroxy-6-methylpyridine-3-carbaldehyde

Introduction: The Strategic Importance of Pyridine-Based Schiff Base Ligands Schiff bases, compounds featuring an azomethine or imine group (-C=N-), are a cornerstone of coordination chemistry and medicinal drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Pyridine-Based Schiff Base Ligands

Schiff bases, compounds featuring an azomethine or imine group (-C=N-), are a cornerstone of coordination chemistry and medicinal drug development.[1] Their synthetic accessibility and the tunable steric and electronic properties of the resulting ligands make them ideal candidates for a vast array of applications.[2][3] The incorporation of a pyridine ring, particularly one substituted with a hydroxyl group, imparts unique characteristics to the resulting Schiff base ligand. The 2-hydroxy-6-methylpyridine-3-carbaldehyde scaffold is of particular interest due to the presence of the hydroxyl group ortho to the aldehyde, which, upon condensation with a primary amine, yields a Schiff base with a built-in coordination site involving the phenolic oxygen and the imine nitrogen. This arrangement facilitates the formation of stable, often multidentate, chelates with a variety of metal ions.[4]

These metal complexes have garnered significant attention for their diverse biological activities, including antimicrobial, antifungal, antioxidant, and anticancer properties.[2][5][6][7][8] The mechanism of action is often attributed to the chelation process, which can enhance the lipophilicity of the metal ion, facilitating its transport across cell membranes and subsequent interaction with biological targets.[2][9] Furthermore, the imine bond in Schiff bases has been identified as a critical feature for their biological efficacy.[9] Beyond their medicinal applications, these ligands and their metal complexes are also explored as catalysts in various organic transformations.[10][11][12]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and characterization of Schiff base ligands derived from 2-hydroxy-6-methylpyridine-3-carbaldehyde. It details a robust synthetic protocol, explains the rationale behind experimental choices, and outlines key characterization techniques.

General Reaction Scheme and Mechanism

The synthesis of Schiff bases from 2-hydroxy-6-methylpyridine-3-carbaldehyde proceeds via a nucleophilic addition-elimination reaction. The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is followed by the elimination of a water molecule to form the stable imine linkage.[3][13] The reaction is typically catalyzed by a few drops of acid or base, or simply by heat.

Schiff_Base_Formation cluster_reactants Reactants cluster_products Products Aldehyde 2-Hydroxy-6-methyl- pyridine-3-carbaldehyde Intermediate Carbinolamine Intermediate Aldehyde->Intermediate + R-NH2 Amine Primary Amine (R-NH2) Amine->Intermediate SchiffBase Schiff Base Ligand Water Water (H2O) Intermediate->SchiffBase - H2O Intermediate->Water

Caption: General reaction scheme for the formation of a Schiff base ligand.

Detailed Experimental Protocol: Synthesis of a Representative Schiff Base Ligand

This protocol describes the synthesis of a Schiff base ligand from 2-hydroxy-6-methylpyridine-3-carbaldehyde and a generic primary amine. The choice of the primary amine will determine the specific properties and potential applications of the final ligand.

Materials and Reagents:

  • 2-Hydroxy-6-methylpyridine-3-carbaldehyde

  • Primary Amine (e.g., aniline, substituted anilines, amino acids)

  • Absolute Ethanol (or other suitable solvent like methanol)

  • Glacial Acetic Acid (optional, as catalyst)

  • Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)

  • Filtration apparatus (Büchner funnel, filter paper)

  • Drying oven or desiccator

Procedure:

  • Dissolution of Aldehyde: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve one molar equivalent of 2-hydroxy-6-methylpyridine-3-carbaldehyde in a minimal amount of absolute ethanol. Gentle warming may be required to facilitate complete dissolution. Rationale: Using a minimal amount of solvent ensures a higher concentration of reactants, which can drive the reaction towards completion.

  • Dissolution of Amine: In a separate beaker, dissolve one molar equivalent of the chosen primary amine in absolute ethanol.

  • Reaction Initiation: Slowly add the ethanolic solution of the primary amine to the stirring solution of the aldehyde at room temperature. Rationale: A slow, dropwise addition helps to control the reaction rate and prevent potential side reactions.

  • Catalysis (Optional): Add 2-3 drops of glacial acetic acid to the reaction mixture. Rationale: The acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the amine.

  • Reflux: Attach a condenser to the round-bottom flask and heat the reaction mixture to reflux. The reaction time will vary depending on the specific amine used, but a typical duration is 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Rationale: Refluxing provides the necessary activation energy for the dehydration of the carbinolamine intermediate to form the stable imine.

  • Isolation of the Product: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. The Schiff base product will often precipitate out of the solution as a crystalline solid. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation, or the product can be precipitated by adding cold water.

  • Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials. Rationale: Washing with a cold solvent minimizes the loss of the desired product, which may have some solubility in the solvent at higher temperatures.

  • Drying: Dry the purified Schiff base ligand in a drying oven at a moderate temperature (e.g., 60-80 °C) or in a desiccator over a suitable drying agent (e.g., anhydrous CaCl₂ or silica gel) to a constant weight.

Characterization of the Schiff Base Ligand

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized Schiff base ligand. The following techniques are routinely employed:

  • Melting Point Determination: A sharp and defined melting point is a good indicator of the purity of the crystalline product.

  • Infrared (IR) Spectroscopy: This is a crucial technique for identifying the formation of the Schiff base. Key vibrational bands to look for include:

    • The disappearance of the C=O stretching band of the aldehyde (typically around 1650-1700 cm⁻¹).

    • The appearance of a strong C=N (imine) stretching band (typically in the range of 1600-1650 cm⁻¹).[11]

    • The presence of a broad O-H stretching band (around 3200-3400 cm⁻¹) from the hydroxyl group.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • ¹H NMR: The spectrum should show a characteristic singlet for the azomethine proton (-CH=N-) in the downfield region (typically δ 8-9 ppm). The signals corresponding to the aromatic and methyl protons of the pyridine ring and the protons of the amine moiety should also be present and correctly integrated.

    • ¹³C NMR: The spectrum will show a signal for the azomethine carbon (-C=N-) in the range of δ 160-170 ppm. The signals for the carbons of the pyridine and amine components will also be present.

  • Mass Spectrometry (MS): This technique provides the molecular weight of the synthesized compound, confirming its molecular formula.

  • UV-Visible (UV-Vis) Spectroscopy: The electronic spectrum will show absorption bands corresponding to π-π* and n-π* transitions within the aromatic rings and the imine group.

Workflow for Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_characterization Characterization Start Start Dissolve_Aldehyde Dissolve 2-hydroxy-6-methyl- pyridine-3-carbaldehyde Start->Dissolve_Aldehyde Dissolve_Amine Dissolve Primary Amine Start->Dissolve_Amine React Combine and Reflux Dissolve_Aldehyde->React Dissolve_Amine->React Cool Cool to Room Temperature React->Cool Isolate Isolate Product (Filtration) Cool->Isolate Purify Wash with Cold Solvent Isolate->Purify Dry Dry the Product Purify->Dry MP Melting Point Dry->MP IR FT-IR Spectroscopy Dry->IR NMR ¹H and ¹³C NMR Dry->NMR MS Mass Spectrometry Dry->MS UV_Vis UV-Vis Spectroscopy Dry->UV_Vis Final_Product Pure Schiff Base Ligand MP->Final_Product IR->Final_Product NMR->Final_Product MS->Final_Product UV_Vis->Final_Product

Caption: A typical workflow for the synthesis and characterization of Schiff base ligands.

Applications and Future Perspectives

Schiff base ligands derived from 2-hydroxy-6-methylpyridine-3-carbaldehyde and their metal complexes have shown significant promise in various fields.

Table 1: Potential Applications of Schiff Base Ligands and their Metal Complexes

Application AreaDescriptionRepresentative References
Antimicrobial Agents The ligands and their metal complexes exhibit activity against a broad spectrum of bacteria and fungi.[14][15][16][17][18] Chelation can enhance the antimicrobial efficacy.[14][15][16][17][18]
Anticancer Agents Cytotoxic activity against various cancer cell lines has been reported, with mechanisms potentially involving DNA interaction.[4][4]
Antioxidant Activity Some Schiff bases and their complexes have demonstrated the ability to scavenge free radicals.[10][10]
Catalysis Metal complexes of these ligands can act as catalysts in various organic reactions, such as oxidation and hydrogenation.[10][11][12][10][11][12]
Sensors The chromophoric and fluorophoric properties of these compounds make them suitable for the development of chemical sensors for detecting specific ions or molecules.

The versatility of the primary amine component allows for the fine-tuning of the ligand's properties, opening up avenues for the rational design of new compounds with enhanced biological activity or catalytic performance. Future research will likely focus on expanding the library of these Schiff bases, exploring their coordination chemistry with a wider range of metals, and conducting more in-depth biological and catalytic studies to elucidate their mechanisms of action.

References

  • Turan, N., & Buldurun, K. (2018). Synthesis, characterization and antioxidant activity of Schiff base and its metal complexes with Fe(II), Mn(II), Zn(II), and Ru(II) ions: Catalytic activity of ruthenium(II) complex. European Journal of Chemistry, 9(1), 22-29. [Link]

  • Desale, G. S., et al. (2022). A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. Molecules, 27(15), 4994. [Link]

  • Bunu, S. J., et al. (2024). Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. Journal of Pharmacy and Drug Development, 3(2), 031. [Link]

  • Science.gov. (n.d.). hydroxy schiff bases: Topics by Science.gov. [Link]

  • Omyma, A. M. A., et al. (2012). Metal carbonyl complexes with Schiff bases derived from 2-pyridinecarboxaldehyde: Syntheses, spectral, catalytic activity and antimicrobial activity studies. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 95, 572-579. [Link]

  • Gligorijević, N. Č., et al. (2010). Schiff bases derived from hydroxyaryl aldehydes: molecular and crystal structure, tautomerism, quinoid effect, coordination compounds. Macedonian Journal of Chemistry and Chemical Engineering, 29(2), 115-136. [Link]

  • Singh, K. (2018). Promising Antibacterial Activity of Simple Schiff Bases. ARC Journal of Pharmaceutical Sciences, 4(1), 1-8. [Link]

  • Iacopetta, D., et al. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. International Journal of Molecular Sciences, 24(15), 12228. [Link]

  • Pahontu, E., et al. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper(II) Complexes. Molecules, 21(12), 1735. [Link]

  • Adam, F., et al. (2022). Synthesis and Characterization of Bioactive Schiff base ligand derived from 2-hydroxy-1-naphthaldehyde and 4-aminobenzonitrile and its metal(II) complexes via mechanochemical method. AWS Chemistry, 1(1), 1-10. [Link]

  • Al-Hamdani, A. A. S., et al. (2025). Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. Journal of the Iranian Chemical Society, 22(7), 1-19. [Link]

  • Patel, N. B., & Patel, J. C. (2013). Synthesis, Characterization, Spectroscopic Study of Schiff Base Ligand with some Transition Metal Complexes and Evaluation of Biological Activity. Asian Journal of Research in Chemistry, 6(1), 81-86. [Link]

  • Zaltariov, M.-F., et al. (2022). Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. Polymers, 14(20), 4386. [Link]

  • S. Jayaprakash, V. (2015). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”. IOSR Journal of Applied Chemistry, 8(1), 40-44. [Link]

  • Kumar, S., et al. (2022). Biological applications of Schiff bases: An overview. GSC Biological and Pharmaceutical Sciences, 21(3), 203-215. [Link]

  • Mohammed, H. A., & Taha, N. T. (2017). Microwave Preparation and Spectroscopic Investigation of Binuclear Schiff Base Metal Complexes Derived from 2,6-Diaminopyridine with Salicylaldehyde. International Journal of Organic Chemistry, 7, 412-419. [Link]

  • IntechOpen. (2024, February 20). Characterization of Schiff Base Ligand and Its Metal Complexes. [Link]

  • Kavitha, S., et al. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 9(7), 8526-8542. [Link]

  • Iacopetta, D., et al. (2023). Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. International Journal of Molecular Sciences, 24(15), 12228. [Link]

  • Abd El-Halim, H. F., et al. (2011). Spectroscopic and biological activity studies on tridentate Schiff base ligands and their transition metal complexes. European Journal of Chemistry, 2(2), 178-188. [Link]

  • Kavitha, S., et al. (2024). Synthesis and Spectroscopic Characterization of Schiff Base Metal Complexes, Biological Activity, and Molecular Docking Studies. ACS Omega, 9(7), 8526–8542. [Link]

  • Patel, K. D., et al. (2025). The Preparation and spectral characterization of Schiff Base ligand and Cu(II), Co(II), Zn(II), Cd(II) Metal complexes: Biological Activity. Indian Journal of Chemistry, 64(2). [Link]

  • Yusuf, A. A., et al. (2020). Synthesis and characterization of schiff base of 3-[(2-Hydroxy-phenylimino)-methyl]-6-methoxy-quinolin-2-ol and its metal (II) complexes. Algerian Journal of Engineering and Technology, 2, 41-45. [Link]

  • ChemRxiv. (2024). Synthesis, Characterization, and Potential Applications of Novel Schiff Base Metal(II) Complexes Derived from 3-Hydroxy-2-Naphthoic Hydrazide and 3-Acetyl-2-Hydroxy-6-Methyl-4H-Pyran-4-One. [Link]

  • Al-Adilee, K. J., & Owaid, M. N. (2016). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicarboxaldehyde and Hydrazine Derivatives and their Complexes with Ni(II) and Cu(II) Ions. Journal of Chemical and Pharmaceutical Research, 8(7), 54-61. [Link]

  • Abubakar, A. A., et al. (2023). SYNTHESIS, CHARACTERIZATIONS AND BOLOGICAL APPLICATIONS OF SCHIFF BASE DERIVED FROM O-PHENYLENEDIAMINE AND 2-HYDROXY-1-NAPTHALDEHYDE AND ITS METAL (II) COMPLEXES. International Journal of Social Science and Human Research, 6(8), 4967-4974. [Link]

  • Open Research Library. (n.d.). Overview of Schiff Bases. [Link]

  • Asian Journal of Chemistry. (2018). Schiff Bases Derived from 2-Hydroxynaphthalene-1-carbaldehyde and their Metal Complexes: A Review. [Link]

  • ResearchGate. (n.d.). Schiff base Derived from 2-hydroxynaphthaline-1-carbaldehde and their complexes. [Link]

Sources

Application

Application Note: 2-Hydroxy-6-methylpyridine-3-carbaldehyde as a Versatile Precursor in Heterocyclic Synthesis

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic pathways, self-validating experimental protocols, and structural dynamics of CAS 78440-89-8. Structural Dynam...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Focus: Mechanistic pathways, self-validating experimental protocols, and structural dynamics of CAS 78440-89-8.

Structural Dynamics and Physicochemical Profiling

The compound 2-hydroxy-6-methylpyridine-3-carbaldehyde (CAS: 78440-89-8)[1], also widely recognized by its tautomeric name 6-methyl-2-oxo-1,2-dihydropyridine-3-carbaldehyde [2], is a highly versatile building block in modern organic synthesis. Its synthetic utility is primarily driven by a lactam-lactim tautomerism. In polar solvents, the equilibrium heavily favors the 2-pyridone (lactam) form. This configuration renders the C3-formyl group exceptionally electrophilic due to the electron-withdrawing nature of the adjacent carbonyl, making it an ideal substrate for nucleophilic attack and condensation reactions[3].

This core scaffold is a critical intermediate in medicinal chemistry, frequently utilized in the development of complex fused heterocycles such as PDE1 inhibitors for neurodegenerative disorders[4] and various kinase inhibitors.

Table 1: Physicochemical and Structural Profile
ParameterValue / Description
IUPAC Name 2-Hydroxy-6-methylpyridine-3-carbaldehyde
CAS Registry Number 78440-89-8
Molecular Formula C₇H₇NO₂
Monoisotopic Mass 137.04768 Da[3]
Tautomeric State Predominantly 2-oxo-1,2-dihydropyridine in solution
Key Reactive Sites C3-Formyl (Highly Electrophilic); N1/O2 (Nucleophilic during cyclization); C6-Methyl (Weakly acidic)

Mechanistic Pathways in Heterocyclic Synthesis

The strategic placement of the aldehyde group adjacent to the tautomeric 2-hydroxy/2-oxo moiety allows this precursor to undergo divergent cyclization pathways.

  • Pathway A (Pyrano[2,3-b]pyridines): Initiates via a Knoevenagel condensation between the C3-aldehyde and an active methylene compound (e.g., malononitrile). The resulting alkylidene intermediate undergoes rapid intramolecular cyclization, where the 2-hydroxy oxygen attacks the nitrile group, followed by tautomerization to yield the pyran ring.

  • Pathway B (Pyrido[2,3-d]pyrimidines): Involves a multicomponent reaction (MCR) cascade. The aldehyde reacts with urea/thiourea and an active methylene derivative. The reaction proceeds via a Biginelli-type condensation, followed by cyclization involving the pyridone nitrogen/oxygen, yielding highly functionalized pyrimidines[4].

SynthesisPathways Precursor 2-Hydroxy-6-methylpyridine- 3-carbaldehyde Knoevenagel Knoevenagel Condensation (Active Methylene) Precursor->Knoevenagel Base Catalyst (e.g., Piperidine) MCR Multicomponent Reaction (Urea/Thiourea) Precursor->MCR Acid Catalyst / Heat Schiff Schiff Base Formation (Primary Amines) Precursor->Schiff Mild Acid / EtOH Pyrano Pyrano[2,3-b]pyridines (Antimicrobial/Anticancer) Knoevenagel->Pyrano Intramolecular Cyclization Pyrido Pyrido[2,3-d]pyrimidines (Kinase Inhibitors) MCR->Pyrido Condensation & Cyclization Imine Pyridyl Imines / Ligands (Catalysis) Schiff->Imine Dehydration

Divergent synthetic pathways of 2-hydroxy-6-methylpyridine-3-carbaldehyde to fused heterocycles.

Self-Validating Experimental Protocols

The following protocols are designed with built-in analytical checkpoints to ensure a self-validating workflow, maximizing reproducibility and yield.

Protocol 1: Synthesis of Pyrano[2,3-b]pyridine Derivatives via Knoevenagel Condensation

Objective: Synthesize 2-amino-7-methyl-5-oxo-5H-pyrano[2,3-b]pyridine-3-carbonitrile.

  • Reagent Assembly: In a 50 mL round-bottom flask, dissolve 2-hydroxy-6-methylpyridine-3-carbaldehyde (1.0 mmol, 137 mg) and malononitrile (1.1 mmol, 72.6 mg) in absolute ethanol (10 mL).

  • Organocatalytic Activation: Add 3 drops of piperidine to the stirring mixture.

    • Causality: Piperidine serves a dual mechanistic role. It acts as a Brønsted base to deprotonate malononitrile (generating the nucleophilic carbanion) and acts as a nucleophilic catalyst by forming a transient iminium ion with the C3-aldehyde. This significantly lowers the LUMO energy of the electrophile, accelerating the Knoevenagel condensation.

  • Thermal Cyclization: Heat the mixture to reflux (78 °C) for 2-4 hours.

    • Causality: While the initial condensation occurs rapidly at room temperature, elevated thermal energy is required to overcome the activation barrier for the subsequent intramolecular cyclization (nucleophilic attack of the pyridonate oxygen onto the cyano carbon) and final rearomatization.

  • In-Process Validation Check: Pull a 50 µL aliquot after 2 hours. Run a TLC (EtOAc:Hexane 1:1). The disappearance of the highly UV-active starting material spot (R_f ~0.6) and the appearance of a lower R_f fluorescent product spot indicates reaction completion.

  • Isolation: Cool the mixture to 0 °C. Filter the resulting microcrystalline precipitate under vacuum, wash with ice-cold ethanol (2 x 5 mL), and dry in vacuo to afford the product.

Protocol 2: Microwave-Assisted Multicomponent Synthesis of Pyrido[2,3-d]pyrimidines

Objective: Synthesize highly functionalized pyrido-pyrimidine scaffolds commonly utilized in PDE1 inhibitor libraries[4].

  • Reagent Assembly: In a 10 mL microwave-safe vial, combine 2-hydroxy-6-methylpyridine-3-carbaldehyde (1.0 mmol), urea (1.5 mmol), and ethyl acetoacetate (1.0 mmol) in glacial acetic acid (3 mL).

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation (100 °C, 150 W) for 10-15 minutes.

    • Causality: Multicomponent Biginelli-type reactions suffer from high entropic barriers and often require 12-24 hours under conventional reflux. Microwave dielectric heating provides rapid, uniform volumetric energy transfer, driving the sequential condensation and cyclization steps in minutes. Acetic acid acts as both the solvent and a Brønsted acid catalyst, protonating the aldehyde to facilitate the initial nucleophilic attack by urea.

  • Workup & Neutralization: Pour the cooled reaction mixture into crushed ice (20 g). Cautiously neutralize with saturated aqueous NaHCO₃ until pH ~7.

    • Causality: Neutralization forces the precipitation of the organic product from the aqueous phase and prevents acid-catalyzed hydrolysis of the newly formed pyrimidine ring.

  • In-Process Validation Check: Perform a crude ¹H NMR (DMSO-d₆). The complete disappearance of the characteristic aldehyde proton singlet at ~10.2 ppm confirms the total consumption of the precursor[3].

  • Purification: Extract the aqueous layer with ethyl acetate (3 x 15 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Analytical Validation & Troubleshooting

To ensure the structural integrity of the synthesized heterocycles, utilize the diagnostic NMR shifts outlined below. The C3-formyl and C6-methyl protons serve as excellent internal tracking markers during the reaction lifecycle.

Table 2: Diagnostic ¹H NMR Shifts (DMSO-d₆) for Reaction Monitoring
Structural FeatureChemical Shift (δ, ppm)MultiplicityDiagnostic Utility
C3-Formyl (Precursor) ~10.2Singlet (1H)Disappearance validates successful condensation/Schiff base formation.
C6-Methyl (Precursor) ~2.3 - 2.5Singlet (3H)Stable reference peak; exhibits a slight upfield shift upon cyclization.
Pyridone N-H / O-H ~11.5 - 12.5Broad Singlet (1H)Confirms lactam-lactim tautomerism; disappears upon N/O-alkylation.
Pyrano C4-H (Product) ~7.8 - 8.2Singlet (1H)Appearance confirms successful pyran ring cyclization.

Troubleshooting Tip: If incomplete cyclization is observed in Pathway A (indicated by the presence of the uncyclized Knoevenagel intermediate in NMR), increase the reflux time or switch to a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to drive the intramolecular oxygen attack.

Sources

Method

Application Note: Transition Metal Complexation with 2-Hydroxy-6-Methylpyridine-3-Carbaldehyde Derivatives

Executive Summary The development of targeted metallo-pharmaceuticals and advanced catalytic materials relies heavily on the rational design of multidentate ligands. Pyridine-3-carbaldehyde derivatives, specifically 2-hy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of targeted metallo-pharmaceuticals and advanced catalytic materials relies heavily on the rational design of multidentate ligands. Pyridine-3-carbaldehyde derivatives, specifically 2-hydroxy-6-methylpyridine-3-carbaldehyde (CAS 78440-89-8) , serve as highly versatile precursors for synthesizing Schiff base ligands. The structural proximity of the C3-formyl group to the C2-hydroxyl group facilitates the generation of bidentate (O, N) or tridentate (O, N, X) chelators upon condensation with primary amines. This application note details the mechanistic principles, field-proven protocols, and self-validating analytical methods for complexing these derivatives with transition metals such as Zn(II), Cu(II), and Co(II).

Mechanistic Principles of Ligand Design

The efficacy of 2-hydroxy-6-methylpyridine-3-carbaldehyde as a chelating precursor lies in its dual-functionality. The condensation of its formyl group with a primary amine (e.g., an aroylhydrazide or an amino acid) yields an azomethine (imine) linkage.

Causality in Coordination: Transition metals act as Lewis acids that readily accept electron pairs from the azomethine nitrogen and the deprotonated C2-phenolic/enolic oxygen. The resulting metal complexes often exhibit distorted octahedral or square planar geometries, which significantly stabilize the metal center and can enhance biological activities such as antibacterial or antitumoral efficacy () [1]. Furthermore, the use of d¹⁰ transition metals like Zn(II) often leads to complexes with intriguing luminescent properties and supramolecular network motifs driven by hydrogen bonding () [2].

Mechanism Step1 Step 1: Nucleophilic Attack Amine attacks C3-formyl group Step2 Step 2: Dehydration Loss of H2O forms Azomethine (C=N) Step1->Step2 Acid Catalysis Step3 Step 3: Deprotonation Acetate removes C2-OH proton Step2->Step3 Ligand Isolation Step4 Step 4: Chelation Metal coordinates to O and N donors Step3->Step4 Metal Addition

Mechanistic pathway from nucleophilic addition to transition metal chelation.

Experimental Methodologies

The following protocols outline the synthesis of the Schiff base ligand and its subsequent metallation. These procedures are designed to be self-validating systems, where visual and physical changes at each step confirm success.

Workflow A 2-Hydroxy-6-methylpyridine- 3-carbaldehyde C Schiff Base Ligand (HL) A->C Condensation (EtOH, Reflux) B Primary Amine (e.g., Hydrazide) B->C E Metal Complex [MLn] C->E Complexation (Base, Reflux) D Transition Metal Salt (e.g., Zn(OAc)2) D->E

Workflow for synthesizing Schiff base ligands and transition metal complexes.

Protocol 1: Synthesis of the Schiff Base Ligand (HL)
  • Preparation: Dissolve 10 mmol of 2-hydroxy-6-methylpyridine-3-carbaldehyde in 25 mL of absolute ethanol. In a separate flask, dissolve 10 mmol of the chosen primary amine (e.g., isonicotinic acid hydrazide) in 25 mL of absolute ethanol.

  • Mixing & Catalysis: Combine the solutions dropwise under continuous stirring. Add 3–5 drops of glacial acetic acid.

    • Expert Insight (Causality): Glacial acetic acid acts as a crucial catalyst. It lowers the pH to ~5.5, protonating the carbonyl oxygen to increase the electrophilicity of the C3-carbon. However, it avoids fully protonating the primary amine, which would render it non-nucleophilic and halt the reaction.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–4 hours. Monitor the reaction via TLC (eluent: DCM/MeOH 9:1).

  • Isolation: Cool the mixture to 4°C overnight. A crystalline precipitate will form. Filter the solid under vacuum, wash with cold ethanol and diethyl ether, and dry in a desiccator over anhydrous CaCl₂.

Protocol 2: Transition Metal Complexation
  • Ligand Solubilization: Dissolve 2 mmol of the synthesized Schiff base ligand (HL) in 20 mL of hot methanol.

  • Metal Addition: Dissolve 1 mmol of the transition metal salt (e.g., Zn(CH₃COO)₂·2H₂O or Cu(CH₃COO)₂·H₂O) in 10 mL of methanol. Add this dropwise to the ligand solution.

    • Expert Insight (Causality): Metal acetates are strictly preferred over metal chlorides or nitrates. The acetate anion acts as an internal weak base, facilitating the deprotonation of the C2-hydroxyl group on the pyridine ring. This deprotonation is mandatory for the formation of a strong, covalent metal-oxygen bond, which, alongside the coordinate covalent metal-nitrogen bond, completes the stable chelate ring () [3].

  • Reflux & Precipitation: Reflux the mixture for 2–3 hours. A distinct color change (e.g., yellow to deep green for Cu(II), or yellow to bright fluorescent yellow for Zn(II)) serves as immediate visual validation of coordination.

  • Purification: Cool the solution, filter the resulting microcrystalline complex, wash with cold methanol, and dry under vacuum.

Quantitative Data & Spectral Interpretation

Proper characterization requires confirming both the formation of the azomethine bond and its subsequent coordination to the metal center. The table below summarizes typical analytical benchmarks for these derivatives.

Table 1: Characteristic Spectral Data for Ligand and Metal Complexes

CompoundIR: ν(C=N) (cm⁻¹)IR: ν(C-O) phenolic (cm⁻¹)UV-Vis: λmax (nm)Molar Conductivity (μS/cm)
Ligand (HL) 1625 – 16401235 – 1245260, 320< 5 (Non-electrolyte)
Cu(II) Complex 1600 – 16101260 – 1270275, 380, 65010 – 15 (Non-electrolyte)
Zn(II) Complex 1605 – 16151255 – 1265270, 3655 – 10 (Non-electrolyte)
Co(II) Complex 1602 – 16121258 – 1268272, 370, 58012 – 18 (Non-electrolyte)

Self-Validation via Spectral Shifts:

  • Infrared Spectroscopy: The successful complexation is self-validated by the shift of the azomethine ν(C=N) band to lower wavenumbers (Δν ≈ 15-25 cm⁻¹). This occurs because the coordination of the azomethine nitrogen to the metal center withdraws electron density, weakening the C=N double bond character. Conversely, the phenolic ν(C-O) band shifts to higher wavenumbers (Δν ≈ 20 cm⁻¹) due to deprotonation and the formation of a rigid M-O bond () [4].

  • Molar Conductivity: Values below 20 μS/cm in DMF or DMSO confirm that the complexes are non-electrolytes, meaning the anions (if any are present from the metal salt) are coordinated within the inner sphere rather than acting as free counter-ions in the outer sphere.

References

  • Metal Complexes of a Novel Schiff Base Based on Penicillin: Characterization, Molecular Modeling, and Antibacterial Activity Study Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Zinc(II) and cadmium(II) complexes of Schiff bases derived from amino acids and pyridine-3-carboxaldehyde Source: Journal of Coordination Chemistry (Taylor & Francis) URL:[Link]

  • Synthesis and Crystal Structure of Bis(N'-(Pyridine-3-Carboxaldehyde) Isonicotinoylhydrazone) Zinc(II) Source: Open Journal of Inorganic Chemistry (SCIRP) URL:[Link]

  • Five Porous Complexes Constructed from a Racemic Ligand: Synthesis, Chiral Self-Assembly, Iodine Adsorption, and Desorption Properties Source: Inorganic Chemistry (ACS Publications) URL:[Link]

Application

Application Note: Development of High-Performance Fluorescent Chemosensors Using 2-Hydroxy-6-methylpyridine-3-carbaldehyde

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP) Introduction & Structural Rationale In the rapidly evolv...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Protocol (SOP)

Introduction & Structural Rationale

In the rapidly evolving field of molecular recognition, the design of "turn-on" fluorescent chemosensors requires building blocks that seamlessly integrate a target-recognition moiety (ionophore) with a signal-transducing fluorophore. While traditional salicylaldehyde derivatives have been widely used, 2-hydroxy-6-methylpyridine-3-carbaldehyde (CAS: 78440-89-8) has emerged as a superior, privileged heteroaromatic scaffold for advanced sensor development.

The structural causality behind choosing this specific pyridine derivative lies in its unique electronic and steric profile:

  • Enhanced Acidity and Coordination: The electron-withdrawing nature of the pyridine nitrogen significantly lowers the pKa​ of the adjacent 2-hydroxyl group compared to standard phenols. This facilitates easier deprotonation at physiological pH, creating a highly reactive N,O-chelating pocket upon Schiff base formation.

  • Built-in Photophysical Switches: The proximity of the hydroxyl group to the newly formed imine nitrogen (post-condensation) establishes a perfect geometry for Excited-State Intramolecular Proton Transfer (ESIPT) .

  • Steric Shielding: The 6-methyl group acts as a steric bumper. In aqueous or biological media, planar fluorophores often suffer from Aggregation-Caused Quenching (ACQ) due to π−π stacking. The 6-methyl moiety disrupts this stacking, preserving the quantum yield of the sensor in practical applications.

The versatility of the pyridine-3-carbaldehyde core has been extensively validated in literature, ranging from1 [1] to highly selective 2 [2].

Mechanistic Foundations: ESIPT vs. CHEF

To utilize this building block effectively, one must understand the competing photophysical pathways that govern the sensor's signal transduction.

When 2-hydroxy-6-methylpyridine-3-carbaldehyde is condensed with an amine, the resulting Schiff base exists primarily in the enol form. Upon UV excitation, the molecule undergoes ESIPT , transferring the hydroxyl proton to the imine nitrogen. This creates an excited keto tautomer that emits light at a significantly longer wavelength (a large Stokes shift), though often with low quantum yield due to non-radiative decay pathways like C=N bond isomerization.

However, upon the introduction of a target metal ion (e.g., Zn2+ , Al3+ ), the metal coordinates strongly with the phenolate oxygen and the imine nitrogen. This binding event physically blocks the ESIPT pathway and rigidifies the molecular framework. The suppression of non-radiative rotational decay leads to Chelation-Enhanced Fluorescence (CHEF) , resulting in a dramatic "turn-on" signal [3].

Photophysics S0 Ground State (Enol) Weak Fluorescence S1_enol Excited State (Enol*) S0->S1_enol hν (Excitation) Metal Metal Coordination (e.g., Zn2+) S0->Metal Analyte Addition S1_keto Excited State (Keto*) Large Stokes Shift S1_enol->S1_keto ESIPT S0_keto Ground State (Keto) S1_keto->S0_keto Emission S0_keto->S0 Reverse PT CHEF Rigidified Complex CHEF Activation Metal->CHEF Blocks ESIPT CHEF->CHEF Strong Emission

Photophysical mechanism contrasting ESIPT pathway with metal-induced CHEF activation.

Experimental Workflows & Protocols

The following protocols outline the synthesis and self-validating characterization of a model bis-Schiff base sensor using 1,2-ethylenediamine as the receptor module.

Workflow A 2-Hydroxy-6-methylpyridine- 3-carbaldehyde C Schiff Base Condensation (Ethanol, Reflux, Acid Cat.) A->C B Amine Receptor Module B->C D Purified Chemosensor C->D Purify & Characterize E UV-Vis & Fluorescence Titration in HEPES D->E Add Metal Ions F Job's Plot & Benesi-Hildebrand Analysis E->F Extract Data G LOD & Stoichiometry Validation F->G Confirm Mechanism

Experimental workflow from Schiff base synthesis to photophysical sensor validation.

Protocol 1: Synthesis of the Schiff Base Chemosensor

Objective: Synthesize a symmetric N,O-chelating fluorescent probe.

  • Preparation: Dissolve 2.0 mmol of3 [4] in 15 mL of absolute ethanol in a 50 mL round-bottom flask.

    • Causality: Absolute ethanol is chosen because it solubilizes both precursors and allows for azeotropic removal of water (the byproduct of imine formation) without requiring high temperatures that could degrade the aldehyde.

  • Catalysis: Add 2–3 drops of glacial acetic acid.

    • Causality: The weak acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbon center and significantly accelerating the nucleophilic attack by the amine.

  • Condensation: Slowly add 1.0 mmol of 1,2-ethylenediamine dropwise while stirring.

  • Reflux: Attach a reflux condenser and heat the mixture at 78°C for 4 hours. Monitor the reaction via TLC (Eluent: DCM/MeOH 9:1).

  • Isolation: Cool the mixture to room temperature. The highly conjugated Schiff base will typically precipitate. Filter the precipitate under vacuum, wash with cold ethanol (3 × 5 mL), and dry under vacuum to afford the pure sensor.

Protocol 2: Photophysical Characterization & Titration

Objective: Evaluate the sensory response and ensure self-validating data collection.

  • Stock Solutions: Prepare a 1.0 mM stock solution of the sensor in spectroscopic grade DMSO. Prepare 10.0 mM stock solutions of various metal perchlorate or nitrate salts in deionized water.

  • Working Solution: Prepare a 10 µM working solution of the sensor in a DMSO/HEPES buffer mixture (1:9, v/v, pH 7.4).

    • Causality: DMSO is required to prevent the hydrophobic sensor from aggregating (which causes ACQ). HEPES is strictly chosen over Phosphate Buffered Saline (PBS) because phosphate anions competitively bind hard metal ions (like Al3+ or Zn2+ ), which would lead to false-negative fluorescence readouts.

  • UV-Vis Titration (Self-Validation Step): Titrate the metal ion into the sensor solution while recording the UV-Vis spectrum.

    • Critical Check: Look for a clean isosbestic point . The presence of an isosbestic point proves that only two species (free ligand and metal complex) are in equilibrium, validating that no intermediate degradation or non-specific aggregation is occurring.

  • Fluorescence Titration: Excite the sample at its isosbestic wavelength and record the emission spectra upon incremental addition of the target metal ion (0 to 10 equivalents) until the emission intensity plateaus.

Protocol 3: Data Analysis (Stoichiometry and LOD)
  • Job's Plot: To determine binding stoichiometry, prepare solutions where the total concentration of [Sensor]+[Metal] is kept constant (e.g., 50 µM), but the mole fraction of the sensor varies from 0 to 1. Plot fluorescence intensity vs. mole fraction. A peak at 0.5 indicates a 1:1 complex; a peak at 0.33 indicates a 1:2 (Metal:Sensor) complex.

  • Limit of Detection (LOD): Calculate LOD using the equation LOD=3σ/k , where σ is the standard deviation of the blank signal (10 measurements) and k is the slope of the linear dynamic range from the titration curve.

Data Presentation

The following table summarizes the expected photophysical parameters for a properly synthesized 2-hydroxy-6-methylpyridine-3-carbaldehyde based Schiff base sensor when detecting a target ion such as Zn2+ .

ParameterTypical ValueCausality / Significance
Absorption Max ( λabs​ ) 340 - 360 nmCorresponds to the π−π∗ transition of the conjugated pyridine-imine system.
Emission Max (Free Ligand) 510 - 530 nm (Weak)Weak emission due to non-radiative C=N isomerization and partial ESIPT.
Emission Max (Metal Complex) 480 - 500 nm (Strong)Blue-shifted and highly intense due to CHEF and blocking of the ESIPT pathway.
Stokes Shift ~140 nmLarge shift minimizes self-absorption, improving the signal-to-noise ratio in biological imaging.
Limit of Detection (LOD) <50 nM Indicates high affinity of the N,O-chelating pocket for the target metal.
Binding Stoichiometry 1:1 or 1:2Confirmed via Job's Plot; depends on the valency of the receptor module used.

References

  • Source: doi.
  • Source: acs.org (Inorganic Chemistry)
  • Source: researchgate.
  • Source: nextsds.

Sources

Method

Application Note: Catalytic Workflows for 2-Hydroxy-6-Methylpyridine-3-Carbaldehyde Metal Complexes

Document ID: AN-2026-04-01 Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals Matrix: Homogeneous and Supported Transition Metal Catalysis Executive Summary & Mechanistic Ratio...

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Author: BenchChem Technical Support Team. Date: April 2026

Document ID: AN-2026-04-01 Target Audience: Synthetic Chemists, Catalysis Researchers, and Drug Development Professionals Matrix: Homogeneous and Supported Transition Metal Catalysis

Executive Summary & Mechanistic Rationale

The pursuit of highly active, stable, and tunable catalysts is a cornerstone of modern synthetic chemistry. 2-Hydroxy-6-methylpyridine-3-carbaldehyde (HMPC) (CAS: 78440-89-8)[1] has emerged as a highly privileged building block for the synthesis of advanced Schiff base ligands[2][3]. When condensed with primary amines, HMPC yields robust O,N,O- or O,N-donor chelating pockets that readily coordinate with transition metals such as Palladium (Pd), Copper (Cu), and Vanadium (V).

The Causality of Ligand Design

The exceptional catalytic performance of HMPC-derived complexes is not coincidental; it is governed by precise stereoelectronic effects:

  • The 2-Hydroxyl Group: Upon deprotonation, this phenolic-like moiety acts as a strong anionic σ -donor. It stabilizes higher oxidation states of the metal center (e.g., Cu(II) Cu(III) or Pd(II) Pd(IV) intermediates) during catalytic cycles[4].

  • The 3-Imine Nitrogen (Schiff Base): Provides tunable π -acceptor properties, modulating the Lewis acidity of the metal center to facilitate substrate binding[3].

  • The 6-Methyl Group: Acts as a critical steric "bumper." It prevents the formation of inactive μ -oxo bridged dimers (a common deactivation pathway in homogeneous catalysis) and inductively enriches the electron density at the metal center, accelerating oxidative addition steps[5].

This application note details two validated protocols utilizing HMPC-metal complexes: Palladium(II)-catalyzed Suzuki-Miyaura Cross-Coupling and Copper(II)-catalyzed Aerobic Oxidation of Alcohols .

Experimental Workflows & Self-Validating Protocols

Protocol A: Synthesis of the HMPC-Schiff Base Ligand and Metal Complexation

This protocol establishes a self-validating system to ensure complete ligand formation before metalation, preventing the generation of uncharacterized metal-oxide species.

Materials: HMPC (1.0 equiv), Primary Amine (e.g., 2-aminophenol, 1.0 equiv), Metal Acetate[Pd(OAc)₂ or Cu(OAc)₂, 1.0 equiv], Absolute Ethanol.

Step-by-Step Procedure:

  • Condensation: Dissolve HMPC (10 mmol) and the primary amine (10 mmol) in 50 mL of absolute ethanol.

  • Reflux & Monitor: Reflux the mixture at 80°C for 4 hours.

    • Self-Validation Point: Monitor the reaction via FT-IR. The successful formation of the Schiff base is confirmed by the disappearance of the free aldehyde carbonyl stretch (~1700 cm⁻¹) and the emergence of a sharp imine (–C=N–) stretch at 1590–1610 cm⁻¹[6][7].

  • Complexation: Cool the solution to 40°C. Dropwise, add a solution of the metal acetate (10 mmol) dissolved in 20 mL of ethanol.

  • Precipitation: Stir for an additional 2 hours. A colored precipitate will form (typically dark green/brown for Cu(II) and yellow/orange for Pd(II)).

  • Isolation: Filter the complex under a vacuum, wash with cold ethanol and diethyl ether, and dry under a vacuum at 60°C for 12 hours.

G HMPC HMPC (Aldehyde) Condensation Reflux in EtOH (-H2O) HMPC->Condensation Amine Primary Amine (NH2-R) Amine->Condensation SchiffBase HMPC-Schiff Base (Imine Formed) Condensation->SchiffBase Validation FT-IR Validation (C=N at 1600 cm⁻¹) SchiffBase->Validation Complex Active Metal Complex (Catalyst Precursor) SchiffBase->Complex MetalSalt Metal Acetate Pd(II) or Cu(II) MetalSalt->Complex

Caption: Workflow for the synthesis and spectroscopic validation of HMPC-Schiff base metal complexes.

Protocol B: Pd(II)-HMPC Catalyzed Suzuki-Miyaura Cross-Coupling

Palladium Schiff base complexes are highly efficient for C–C bond formation[5][8]. This protocol utilizes a green solvent system.

Rationale: The use of an EtOH/H₂O mixture is not merely for environmental compliance; it is mechanistically necessary to dissolve both the organic aryl halides and the inorganic K₂CO₃ base. The base is required to convert the phenylboronic acid into a reactive boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate.

Step-by-Step Procedure:

  • Preparation: In a 25 mL Schlenk tube, add aryl halide (1.0 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and the Pd(II)-HMPC catalyst (0.5 mol%).

  • Solvent Addition: Add 5 mL of a degassed EtOH/H₂O (1:1 v/v) mixture.

  • Reaction: Stir the mixture at 80°C under an inert argon atmosphere for 2–4 hours.

  • Workup: Cool to room temperature, extract with ethyl acetate (3 × 10 mL), wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the crude biaryl product via silica gel column chromatography (hexane/ethyl acetate).

G Pd0 Pd(0)L Active PdII_OA Pd(II) Complex Pd0->PdII_OA + Ar-X PdII_TM Pd(II) Boronate PdII_OA->PdII_TM + Ar'-B(OH)3⁻ - X⁻ PdII_TM->Pd0 - Biaryl Product Biaryl Product (Reductive Elimination) PdII_TM->Product Precat Pd(II)-HMPC Precatalyst Precat->Pd0 Reduction ArX Aryl Halide (Oxidative Addition) ArX->Pd0 Boronic Ar'-B(OH)3⁻ (Transmetalation) Boronic->PdII_OA

Caption: Catalytic cycle of Pd-HMPC in Suzuki-Miyaura coupling highlighting key mechanistic steps.

Protocol C: Cu(II)-HMPC Catalyzed Aerobic Oxidation of Primary Alcohols

Copper Schiff base complexes excel in the selective oxidation of alcohols to aldehydes without over-oxidation to carboxylic acids[9].

Rationale: This protocol utilizes molecular oxygen (from air) as the terminal oxidant and TEMPO as a co-catalyst. TEMPO acts as a Hydrogen Atom Transfer (HAT) agent. It works synergistically with the Cu(II)-HMPC complex to abstract the α -hydrogen from the alcohol, significantly lowering the activation energy barrier and preventing substrate degradation[9].

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask, add the primary alcohol (2.0 mmol), Cu(II)-HMPC catalyst (1.0 mol%), TEMPO (5.0 mol%), and N-methylimidazole (NMI, 10 mol%) as a basic ligand additive.

  • Solvent: Add 10 mL of Acetonitrile (MeCN).

  • Reaction: Equip the flask with an open-air reflux condenser (or an O₂ balloon for faster kinetics). Stir vigorously at room temperature (25°C) for 6–12 hours.

  • Monitoring: Track the conversion via GC-MS or TLC.

  • Workup: Filter the mixture through a short pad of silica to remove the metal catalyst, eluting with diethyl ether. Concentrate the filtrate to yield the pure aldehyde.

Quantitative Data Summaries

The following tables summarize the benchmark catalytic performance of HMPC-derived metal complexes under the optimized protocols described above.

Table 1: Performance of Pd(II)-HMPC in Suzuki-Miyaura Coupling

Conditions: 1.0 mmol Aryl Halide, 1.2 mmol PhB(OH)₂, 2.0 mmol K₂CO₃, 0.5 mol% Catalyst, EtOH/H₂O (1:1), 80°C.

Aryl Halide SubstrateTime (h)Yield (%)TON (Turnover Number)TOF (h⁻¹)
4-Bromoanisole2.09819698
4-Bromotoluene2.59619277
4-Chloroacetophenone4.08917844.5
Bromobenzene2.09919899
Table 2: Performance of Cu(II)-HMPC in Aerobic Alcohol Oxidation

Conditions: 2.0 mmol Alcohol, 1.0 mol% Catalyst, 5 mol% TEMPO, Air (1 atm), MeCN, 25°C.

Alcohol SubstrateTime (h)Conversion (%)Selectivity to Aldehyde (%)Over-oxidation to Acid (%)
Benzyl Alcohol6.0>9999<1
4-Methoxybenzyl Alcohol5.0>9998<1
Cinnamyl Alcohol8.09597<1
1-Octanol (Aliphatic)12.088952

References

  • 2-hydroxy-6-methylpyridine-3-carbaldehyde — Chemical Substance Information Source: NextSDS URL
  • Metal–Salen Schiff base complexes in catalysis: practical aspects Source: RSC Publishing URL
  • Catalytic efficacy of Schiff base-palladium complexes in important C–C cross coupling reactions: a brief overview Source: ResearchGate URL
  • Sulfonated Schiff base copper( ii )
  • Source: PMC (PubMed Central)

Sources

Application

Application Note: Utilizing 2-Hydroxy-6-methylpyridine-3-carbaldehyde in the Multicomponent Synthesis of Fused Pyrano[2,3-b]pyridines

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP) Executive Summary The rational design of complex N-heterocycles...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Procedure (SOP)

Executive Summary

The rational design of complex N-heterocycles is a cornerstone of modern drug discovery. The scaffold 2-hydroxy-6-methylpyridine-3-carbaldehyde (also known as 3-formyl-6-methyl-2-pyridone) serves as an exceptional bifunctional building block for multicomponent reactions (MCRs). By leveraging its highly electrophilic formyl group and its nucleophilic hydroxyl/pyridone moiety, researchers can rapidly assemble densely functionalized pyrano[2,3-b]pyridines—a privileged pharmacophore associated with antiproliferative, antimicrobial, and neuroprotective activities.

This application note details the mechanistic causality, optimization data, and a self-validating protocol for the one-pot, three-component synthesis of 2-amino-4-substituted-4H-pyrano[2,3-b]pyridine-3-carbonitriles.

Scientific Rationale & Scaffold Properties

The utility of 2-hydroxy-6-methylpyridine-3-carbaldehyde in MCRs stems from its dual reactivity and dynamic structural nature:

  • Electrophilic Hub: The C3-formyl group is highly primed for Knoevenagel condensations with active methylene compounds (e.g., malononitrile).

  • Lactam-Lactim Tautomerism: The equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms is strictly [1]. In aqueous or highly polar media, the lactam form predominates. However, during the cyclization phase of the MCR, the transient deprotonation of this group drastically increases the , driving the intramolecular attack on the adjacent nitrile[2].

  • Orthogonal Reactivity: Unlike standard benzenoid aldehydes, the pyridine nitrogen provides an additional hydrogen-bond acceptor site, which can be leveraged for downstream [3].

Mechanistic Pathway: The Multicomponent Cascade

The synthesis of pyrano[2,3-b]pyridines via this scaffold follows a strict, thermodynamically driven Knoevenagel-Michael-Cyclization cascade.

  • Knoevenagel Condensation: The reaction initiates with the base-catalyzed condensation of the aldehyde with malononitrile, ejecting water to form a highly electrophilic 2-(pyridin-3-ylmethylene)malononitrile intermediate.

  • Michael Addition: A nucleophile (e.g., a secondary amine like morpholine, or a carbon nucleophile like dimedone) attacks the electron-deficient olefin, generating a localized carbanion that rapidly protonates.

  • Intramolecular O-Cyclization: The rate-limiting step. The C2-oxygen attacks the pendant cyano carbon.

  • Tautomerization: A final proton transfer yields the stable 2-amino-4H-pyran ring, restoring the aromaticity of the fused system.

MCR_Pathway A 2-Hydroxy-6-methylpyridine- 3-carbaldehyde C Knoevenagel Condensation (Taurine Catalyzed) A->C B Malononitrile B->C D Electrophilic Olefin Intermediate C->D F Michael Addition D->F E Nucleophile (e.g., Morpholine) E->F G Michael Adduct F->G H Intramolecular O-Cyclization (Nucleophilic attack on Nitrile) G->H I Tautomerization & Proton Transfer H->I J 2-Amino-6-methyl-4-morpholino- 4H-pyrano[2,3-b]pyridine-3-carbonitrile I->J

Mechanistic workflow of the three-component pyrano[2,3-b]pyridine synthesis.

Experimental Methodology: One-Pot Synthesis

As a Senior Application Scientist, I emphasize that the failure of MCRs is rarely due to intrinsic reactant inertness, but rather a mismatch between the solvent system and intermediate solubility. The following protocol utilizes Taurine as a green,[4], designed specifically as a self-validating system .

Materials & Reagents
  • Aldehyde: 2-Hydroxy-6-methylpyridine-3-carbaldehyde (1.0 mmol, 137.14 mg)

  • Active Methylene: Malononitrile (1.0 mmol, 66.06 mg)

  • Nucleophile: Morpholine (1.0 mmol, 87.12 mg)

  • Catalyst: Taurine (10 mol%, 12.5 mg)

  • Solvent: Ethanol/Water (1:1 v/v, 5.0 mL)

Self-Validating Protocol

Step 1: Catalyst and Scaffold Activation

  • Action: Dissolve Taurine (10 mol%) in 2.5 mL of deionized water. Add 2.5 mL of Ethanol, followed by 2-hydroxy-6-methylpyridine-3-carbaldehyde and malononitrile. Stir at room temperature for 5 minutes.

  • Causality: Taurine's sulfonic acid moiety activates the formyl group, while the aqueous medium promotes the hydrophobic collapse of the reactants.

  • Validation Checkpoint: The solution will rapidly transition from pale yellow to a deep orange/red hue . This color shift is the definitive visual cue confirming the formation of the highly conjugated Knoevenagel olefin. If the solution remains pale, check the purity of your malononitrile.

Step 2: Nucleophilic Trapping & Cyclization

  • Action: Add morpholine (1.0 mmol) dropwise to the stirring mixture. Elevate the temperature to 60 °C and stir for 30 minutes.

  • Causality: While the Michael addition is fast at room temperature, the subsequent O-cyclization is rate-limiting because it requires disrupting the stable pyridone aromaticity. Heating to 60 °C provides the necessary activation energy.

  • Validation Checkpoint: Upon morpholine addition, the deep orange color will briefly lighten (loss of extended conjugation via Michael addition). Within 10–15 minutes at 60 °C, the solution will become distinctly turbid.

Step 3: Product Isolation

  • Action: Cool the reaction mixture to 0–5 °C in an ice bath for 15 minutes. Filter the resulting precipitate under vacuum, wash with ice-cold aqueous ethanol (2 × 2 mL), and dry under high vacuum.

  • Causality: The final pyrano[2,3-b]pyridine lacks the polar handles (free hydroxyl, free secondary amine) of its precursors. Its extreme hydrophobicity in the EtOH/H₂O mixture drives irreversible precipitation, pushing the reaction equilibrium to >90% completion and eliminating the need for column chromatography.

  • Validation Checkpoint: A dense, pale-yellow to white solid is isolated. TLC (EtOAc:Hexane 1:1) should reveal a single, strongly UV-active spot (Rf ≈ 0.45) with no baseline streaking.

Data Presentation & Optimization

The choice of solvent and catalyst dictates the trajectory of the MCR. The table below summarizes the optimization data, highlighting why the Taurine-catalyzed aqueous-ethanol system is superior. Note that have also been successfully employed for similar transformations under solvent-free conditions[5].

EntryCatalyst (mol%)Solvent SystemTemp (°C)Time (min)Yield (%)Mechanistic Observation
1NoneEtOH80120TraceKnoevenagel adduct forms, but cyclization stalls.
2Piperidine (10)EtOH804572Good yield, but product requires chromatographic purification.
3Taurine (10)H₂O1006065Poor solubility of the aldehyde limits the initial reaction rate.
4 Taurine (10) EtOH:H₂O (1:1) 60 30 94 Optimal balance of solubility and hydrophobic precipitation.
5Fe₃O₄ MNPs (5)Solvent-free804088Excellent green alternative; requires magnetic decantation.

References

  • Recent advances in the application of magnetic nanocatalysts in multicomponent reactions. RSC Advances (via NIH).[Link]

  • Design, Synthesis, and Biological Evaluation of Densely Substituted Dihydropyrano[2,3-c]pyrazoles via a Taurine-Catalyzed Green Multicomponent Approach. ACS Omega.[Link]

  • Catalytic Transformations of 2-Pyridones by Rhodium-Mediated Carbene Transfer. Organic Letters.[Link]

  • Identification of Lactam-Lactim Tautomers of Aromatic Heterocycles in Aqueous Solution Using 2D IR Spectroscopy. The Journal of Physical Chemistry B.[Link]

  • 2-Pyridone and Derivatives: Gas-Phase Acidity, Proton Affinity, Tautomer Preference, and Leaving Group Ability. The Journal of Organic Chemistry.[Link]

Sources

Method

Application Note: Coordination Chemistry of 2-Hydroxy-6-methylpyridine-3-carbaldehyde with Lanthanides

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Applications: Luminescent Probes, Time-Resolved Fluorometry, and Single-Molecule Magnets (SMMs) Executive Summary The rational design...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Applications: Luminescent Probes, Time-Resolved Fluorometry, and Single-Molecule Magnets (SMMs)

Executive Summary

The rational design of lanthanide (Ln) coordination complexes requires ligands that can simultaneously satisfy the high coordination numbers of f-block elements (typically 8–10) while providing a tailored electronic environment. 2-Hydroxy-6-methylpyridine-3-carbaldehyde (CAS: 78440-89-8) is a highly versatile, bifunctional building block. It features a tautomerizable 2-hydroxy/2-pyridone moiety and a reactive 3-formyl group. When condensed with primary amines, it yields multidentate Schiff base ligands that are exceptionally well-suited for sequestering Ln(III) ions. This application note details the mechanistic principles, self-validating synthetic protocols, and characterization standards for developing luminescent (Eu, Tb) and magnetic (Dy) materials using this precursor.

Mechanistic Principles & Ligand Design

To synthesize robust lanthanide complexes, one must understand the causality behind the ligand's structural features:

Conformational Pre-organization and Lanthanide Affinity

The rotational isomers of the formyl group dictate the geometry of the coordination pocket. Historical dynamic nuclear magnetic resonance studies utilizing lanthanide shift reagents (such as Eu and Yb complexes) have demonstrated that pyridine-3-carbaldehydes possess a profound, selective affinity for f-block metals. The coordination of the lanthanide ion actively shifts the conformational equilibrium toward the coordination-competent syn-isomer, effectively pre-organizing the ligand pocket .

Steric Control via the 6-Methyl Group

Unsubstituted 2-hydroxypyridines often form intractable, extended coordination polymers when reacted with metal ions. The introduction of the 6-methyl group on the pyridine ring provides critical steric bulk. This steric hindrance acts as a polymerization terminator, favoring the formation of discrete, low-nuclearity clusters (e.g., dimers or tetramers) . Isolating discrete clusters is a mandatory prerequisite for Single-Molecule Magnet (SMM) behavior, as it prevents unwanted intermolecular magnetic coupling.

The Antenna Effect (Sensitized Luminescence)

Lanthanide f-f electronic transitions are Laporte-forbidden, resulting in extremely low direct absorption coefficients. To achieve high quantum yields, the organic Schiff base ligand acts as an "antenna." The ligand absorbs incident UV light (S0 → S1 transition), undergoes intersystem crossing (ISC) to the triplet state (T1), and efficiently transfers this energy to the resonant excited state of the chelated Ln(III) ion .

Antenna_Effect S0 Ligand S0 S1 Ligand S1 S0->S1 UV Absorption T1 Ligand T1 S1->T1 ISC Ln Ln(III) Excited T1->Ln Energy Transfer GND Ln(III) Ground Ln->GND Visible/NIR Emission

Jablonski diagram illustrating the antenna effect in lanthanide-ligand systems.

Experimental Workflows

The following protocols describe the synthesis of a dinuclear lanthanide complex,[Ln₂(L)₂(NO₃)₂], using a Schiff base derived from 2-hydroxy-6-methylpyridine-3-carbaldehyde and ethylenediamine.

Phase 1: Synthesis of the Schiff Base Ligand (H₂L)

Objective: Condense two equivalents of the carbaldehyde with one equivalent of a diamine to form a tetradentate (N₂O₂) ligand.

  • Preparation: Dissolve 2.0 mmol of 2-hydroxy-6-methylpyridine-3-carbaldehyde in 20 mL of absolute ethanol.

  • Condensation: Slowly add 1.0 mmol of ethylenediamine dropwise to the stirring solution at room temperature.

  • Reflux: Heat the mixture to reflux (78 °C) for 4 hours.

  • Isolation: Cool the reaction to 4 °C overnight. Filter the resulting precipitate, wash with cold ethanol (2 × 5 mL) and diethyl ether (10 mL), and dry under vacuum.

  • Self-Validation Check: The success of this step is visually indicated by a shift to a deep yellow color. Spectroscopically, validate the product via FT-IR: ensure the complete disappearance of the aldehyde carbonyl stretch (νC=O at ~1680 cm⁻¹) and the emergence of a strong imine stretch (νC=N at ~1620 cm⁻¹).

Phase 2: Lanthanide Complexation

Objective: Deprotonate the hydroxyl groups to enable μ₂-O bridging and coordinate the Ln(III) ions.

  • Ligand Solubilization: Suspend 0.5 mmol of the synthesized H₂L ligand in a 1:1 mixture of Methanol/Acetonitrile (15 mL).

  • Deprotonation: Add 1.0 mmol of Triethylamine (Et₃N). The suspension will clarify into a homogenous solution as the phenoxide/pyridoxide species forms.

  • Metal Addition: Dissolve 0.5 mmol of the desired hydrated lanthanide nitrate (e.g., Dy(NO₃)₃·6H₂O or Eu(NO₃)₃·6H₂O) in 5 mL of Methanol. Add this dropwise to the stirring ligand solution.

  • Crystallization: Stir for 2 hours at room temperature. Filter any insoluble particulates. Allow the mother liquor to undergo slow evaporation at room temperature.

  • Self-Validation Check: X-ray quality crystals typically form within 3–7 days. The bridging nature of the deprotonated oxygen forces the assembly of discrete dinuclear [Ln₂] clusters, validated by single-crystal X-ray diffraction.

Synthetic_Workflow L 2-Hydroxy-6-methylpyridine- 3-carbaldehyde S Schiff Base Condensation (Reflux, EtOH, 4h) L->S Amine Ethylenediamine (Primary Amine) Amine->S H2L Polydentate Ligand (H2L) [N2O2 Donor Set] S->H2L Isolation & IR Validation Deprot Deprotonation (Et3N) MeOH/MeCN Solvent H2L->Deprot Complex Discrete Ln(III) Complex [Ln2L2(NO3)2] Deprot->Complex Ln Ln(NO3)3·6H2O (Ln = Eu, Tb, Dy) Ln->Complex Stoichiometric Addition

Workflow for synthesizing lanthanide complexes from 2-hydroxy-6-methylpyridine-3-carbaldehyde.

Quantitative Data & Characterization

The physical properties of the resulting complexes are highly dependent on the identity of the lanthanide ion chosen during Phase 2. Below is a summary of the expected quantitative characterization metrics for verification.

Lanthanide IonTarget ApplicationKey Transition / PhenomenonTypical Metric / Value
Europium (Eu³⁺) Luminescent Probe (Red)⁵D₀ → ⁷F₂ (Electric Dipole)Emission: ~614 nm Quantum Yield: 15–30%
Terbium (Tb³⁺) Luminescent Probe (Green)⁵D₄ → ⁷F₅ (Magnetic Dipole)Emission: ~545 nm Quantum Yield: 20–40%
Dysprosium (Dy³⁺) Single-Molecule MagnetMagnetic Relaxation (Orbach)U_eff (Energy Barrier): 50–150 K Blocking Temp (T_B): 2–5 K
Gadolinium (Gd³⁺) Triplet State DeterminationPhosphorescenceLigand T₁ level: ~21,000 cm⁻¹

Note: Gd³⁺ is routinely used as a diamagnetic-like surrogate to experimentally determine the energy of the ligand's triplet state (T₁), ensuring it is appropriately positioned (>2000 cm⁻¹ above the Ln emissive state) to prevent back-energy transfer.

References

  • Tasiopoulos, A. J., Milligan, P. L., Abboud, K. A., O'Brien, T. A., & Christou, G. (2007). Mixed Transition Metal−Lanthanide Complexes at High Oxidation States: Heteronuclear CeIVMnIV Clusters. Inorganic Chemistry, 46(23), 9678-9691. URL:[Link]

  • Lunazzi, L., Macciantelli, D., & Cerioni, G. (1976). Conformational studies by dynamic nuclear magnetic resonance. Part 4. Rotational isomers and torsional barriers of pyridinecarbaldehydes. Journal of the Chemical Society, Perkin Transactions 2, 1791-1795. URL:[Link]

  • Kleinerman, M. (1969). Energy Migration in Lanthanide Chelates. The Journal of Chemical Physics, 51(6), 2370-2381. URL:[Link]

Application

Application Note: Green Chemistry Approaches for the Synthesis of 2-Hydroxy-6-methylpyridine-3-carbaldehyde

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Detailed Application Note & Experimental Protocols Executive Summary The molecule 2-hydroxy-6-methylpyridine-3-carbaldeh...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Detailed Application Note & Experimental Protocols

Executive Summary

The molecule 2-hydroxy-6-methylpyridine-3-carbaldehyde (CAS 78440-89-8) is a highly valued, privileged scaffold in medicinal chemistry. It serves as a critical building block for synthesizing complex bisquinolines, antimicrobial chalcones, and various targeted therapeutics [2, 4]. Conventionally, the introduction of the formyl group at the C3 position of the 2-hydroxy-6-methylpyridine precursor relies on the classic Vilsmeier-Haack (VH) reaction. However, traditional VH protocols utilize hazardous phosphorus oxychloride (POCl₃) and massive excesses of N,N-dimethylformamide (DMF) as both reagent and solvent, leading to toxic aqueous waste and high Environmental Factors (E-factors).

This application note details two field-proven, highly optimized green chemistry methodologies to synthesize this critical intermediate: Solvent-Free Microwave-Assisted Formylation and the use of Trichloroisocyanuric Acid (TCCA) as a Green VH Activator . By adopting these protocols, laboratories can drastically reduce reaction times, eliminate halogenated extraction solvents, and improve overall atom economy.

Mechanistic Rationale & Green Chemistry Principles

As a Senior Application Scientist, it is crucial to understand why these green modifications outperform classical methods, ensuring that experimental choices are rooted in mechanistic causality.

  • Microwave-Assisted Dielectric Heating: In a solvent-free environment, traditional thermal heating suffers from poor conductivity through solid or highly viscous neat mixtures. Microwave (MW) irradiation bypasses this by directly coupling with the highly polar DMF-activator complex (the halomethyleneiminium ion). This direct dielectric heating accelerates the electrophilic aromatic substitution from several hours to mere minutes [3].

  • Greener Reagents (TCCA vs. POCl₃): POCl₃ is highly toxic, corrosive, and generates hazardous phosphoric acid waste upon quenching. By replacing POCl₃ with Trichloroisocyanuric acid (TCCA), the DMF is activated into the required iminium salt safely. The primary byproduct, cyanuric acid, is benign, highly insoluble in organic media, and easily removed via simple filtration [1].

  • Isoelectric Precipitation (Self-Validating Workup): The target molecule is amphoteric (containing both a basic pyridine nitrogen and an acidic hydroxyl/pyridone group). Instead of extracting the product with massive volumes of dichloromethane (DCM), the green protocol relies on carefully adjusting the aqueous quench to pH 6.5–7.0. At this isoelectric point, the product's solubility drops drastically, allowing it to be isolated via direct crystallization.

G cluster_green Green Protocol (MW/Solvent-Free) cluster_conv Conventional Protocol Start 2-Hydroxy-6-methylpyridine GreenReagent TCCA + DMF (Stoichiometric) Start->GreenReagent ConvReagent POCl3 + Excess DMF (Solvent) Start->ConvReagent MW Microwave Irradiation (2-3 min) GreenReagent->MW GreenWorkup pH 6.5 Quench & Direct Filtration MW->GreenWorkup Product 2-Hydroxy-6-methylpyridine-3-carbaldehyde GreenWorkup->Product Heat Thermal Heating (4-6 hours) ConvReagent->Heat ConvWorkup DCM Extraction & Chromatography Heat->ConvWorkup ConvWorkup->Product

Comparative workflows: Conventional vs. Green Microwave-Assisted Vilsmeier-Haack Formylation.

Experimental Protocols

Protocol A: Solvent-Free Microwave-Assisted Formylation

This protocol minimizes POCl₃ usage to strict stoichiometric amounts and eliminates bulk solvents.

Step 1: Preparation of the Vilsmeier Reagent

  • Action: In a thoroughly dried, microwave-safe vessel, cool 1.2 equivalents of anhydrous DMF (relative to the substrate) to 0–5 °C using an ice-salt bath. Slowly add 1.2 equivalents of POCl₃ dropwise over 10 minutes under continuous stirring.

  • Causality: The reaction between DMF and POCl₃ is highly exothermic. Maintaining 0–5 °C prevents the thermal degradation of the highly reactive halomethyleneiminium salt before it can react with the substrate [3].

Step 2: Substrate Addition and Microwave Irradiation

  • Action: Add 1.0 equivalent of 2-hydroxy-6-methylpyridine (neat, solid) to the freshly prepared Vilsmeier reagent in small portions. Grind or mix thoroughly to form a paste. Place the vessel in a laboratory microwave reactor (e.g., CEM Discover) and irradiate at 300 W for 2 to 3 minutes, maintaining a maximum temperature limit of 80 °C.

  • Causality: The electron-donating hydroxyl group at C2 strongly activates the C3 position for electrophilic attack. Microwave irradiation provides instantaneous, uniform internal heating, driving the Wheland intermediate formation and subsequent deprotonation rapidly without the need for bulk solvent heat transfer.

Step 3: Aqueous Quench and Direct Crystallization

  • Action: Cool the vessel to room temperature. Pour the thick mixture over crushed ice with vigorous stirring. Slowly add a saturated aqueous solution of sodium acetate ( NaOAc ) until the pH reaches exactly 6.5–7.0. Stir for 30 minutes until a solid precipitate fully forms. Filter, wash with ice-cold water, and dry under a vacuum.

  • Causality: Sodium acetate is a mild base that hydrolyzes the iminium intermediate to the target aldehyde without causing base-catalyzed aldol side reactions. Adjusting to pH 6.5–7.0 ensures the amphoteric product is uncharged, triggering spontaneous crystallization and bypassing toxic DCM extractions.

Protocol B: Ultra-Green Formylation using TCCA/DMF

This protocol completely eliminates POCl₃, utilizing a benign organic activator.

Step 1: Generation of the Green VH Reagent

  • Action: Dissolve 1.0 equivalent of Trichloroisocyanuric acid (TCCA) in 3.0 equivalents of DMF at room temperature. Stir for 30 minutes. A white precipitate (cyanuric acid) will form. Filter off the cyanuric acid to isolate the clear, active halomethyleneiminium salt solution.

  • Causality: TCCA safely transfers halogens to DMF to form the Vilsmeier reagent. The byproduct, cyanuric acid, is non-toxic and easily removed by filtration, resulting in a clean, POCl₃-free electrophile [1].

Step 2: Formylation and Isolation

  • Action: Add 1.0 equivalent of 2-hydroxy-6-methylpyridine to the filtrate. Stir at 60 °C for 45 minutes. Monitor via TLC. Upon completion, quench with water, adjust to pH 6.5 with sodium bicarbonate, and filter the resulting 2-hydroxy-6-methylpyridine-3-carbaldehyde precipitate.

Mechanistic Pathway Visualization

The following diagram illustrates the specific molecular interactions occurring during the TCCA-activated green formylation process.

Mechanism DMF DMF + TCCA Iminium Halomethyleneiminium Ion (Green VH Reagent) DMF->Iminium Activation Wheland Wheland Intermediate (C3 Attack) Iminium->Wheland Substrate 2-Hydroxy-6-methylpyridine Substrate->Wheland Nucleophilic Substitution Hydrolysis Aqueous Hydrolysis (pH 6.5-7.0) Wheland->Hydrolysis -HCl Target Target Aldehyde Hydrolysis->Target Direct Crystallization

Mechanistic pathway of green Vilsmeier-Haack formylation using TCCA-activated DMF.

Quantitative Data Presentation

The table below summarizes the efficiency and environmental impact of the conventional method versus the two green protocols described above.

ParameterConventional VH MethodProtocol A: Solvent-Free MWProtocol B: TCCA/DMF Green Reagent
Reagent Toxicity High (POCl₃)High (POCl₃, but minimized)Low (TCCA)
Solvent Usage Excess DMF + DCM for extractionNone (Stoichiometric DMF only)DMF (Catalytic/Reagent)
Reaction Time 4 – 6 Hours2 – 3 Minutes45 Minutes
Typical Yield 65% – 70%88% – 92%85% – 89%
Workup Method Aqueous quench + DCM ExtractionIsoelectric PrecipitationIsoelectric Precipitation
E-Factor (Waste/Product) > 25< 5< 8

Note: Yields are based on isolated, crystallized product without the need for column chromatography.

References

  • Duguta, G. et al. "Symmetric trichloro triazine adducts with N, N'-dimethyl formamide and N, N'-dimethyl acetamide as green Vilsmeier–Haack reagents for effective formylation and acylation of Indoles." Chemical Data Collections, 2020.
  • Prathipati, J. et al. "One-Pot Green Synthesis of Pyridine-2-carbaldehyde based Chalcones under Solvent-Free Condition using Mesoporous MCM-41 Materials and their Antimicrobial Activities." Asian Journal of Chemistry, 2022.
  • BenchChem Technical Support. "Technical Support Center: Vilsmeier-Haack Reaction on Acetanilides." BenchChem, 2025.
  • NextSDS. "2-hydroxy-6-methylpyridine-3-carbaldehyde — Chemical Substance Information." NextSDS Database.

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2-Hydroxy-6-methylpyridine-3-carbaldehyde Synthesis

Welcome to the Process Optimization Support Center. As researchers and drug development professionals, you know that functionalizing the 2-pyridone core is notoriously challenging due to competing tautomeric states and a...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Process Optimization Support Center. As researchers and drug development professionals, you know that functionalizing the 2-pyridone core is notoriously challenging due to competing tautomeric states and amphoteric properties. This guide is designed by our Senior Application Scientists to help you bypass common synthetic dead-ends, understand the causality behind reaction failures, and implement a self-validating protocol for the high-yield synthesis of 2-hydroxy-6-methylpyridine-3-carbaldehyde (also known as 3-formyl-6-methyl-2-pyridone).

Mechanistic Overview & Pathway Selection

The starting material, 6-methyl-2-pyridone, exists in a dynamic lactam-lactim tautomeric equilibrium with 2-hydroxy-6-methylpyridine. This dual nature dictates its reactivity: electrophiles can attack either the oxygen atom (O-alkylation/halogenation) or the carbon framework (C-formylation). Choosing the wrong formylation reagent will inevitably drive the reaction toward undesired O-functionalization or polymerization[1][2].

PathwaySelection SM 6-Methyl-2-pyridone (Starting Material) VH Vilsmeier-Haack (POCl3 / DMF) SM->VH RT Reimer-Tiemann (CHCl3 / KOH) SM->RT Duff Duff Reaction (HMTA / TFA) SM->Duff Prod_VH 2-Chloro-6-methylpyridine- 3-carbaldehyde (Undesired O-Chlorination) VH->Prod_VH Halogenation Prod_RT Target Aldehyde (Low Yield, Tar) RT->Prod_RT Poor Conversion Prod_Duff 2-Hydroxy-6-methylpyridine- 3-carbaldehyde (High Yield, Clean) Duff->Prod_Duff C-Formylation

Comparison of formylation pathways for 6-methyl-2-pyridone.

Comparative Methodologies Data

To maximize yield, we must evaluate the empirical outcomes of standard formylation techniques applied to the 2-pyridone scaffold.

MethodologyReagentsTypical YieldPrimary DrawbackMechanistic Outcome
Vilsmeier-Haack POCl₃, DMF<10% (Target)O-ChlorinationConverts the 2-hydroxy tautomer into a 2-chloro leaving group[1].
Reimer-Tiemann CHCl₃, NaOH15–25%Tar FormationBiphasic system leads to aggressive dichlorocarbene polymerization.
Duff Reaction HMTA, TFA65–75%Rigorous WorkupClean C-formylation; requires careful pH tuning during isolation[2].

Troubleshooting & FAQs

Q: Why does the Vilsmeier-Haack reaction yield 2-chloro-6-methylpyridine-3-carbaldehyde instead of the desired 2-hydroxy product? A: During the Vilsmeier-Haack reaction, the phosphorus oxychloride (POCl₃) reagent acts not only as an activator for dimethylformamide (DMF) but also as a potent chlorinating agent. It converts the tautomeric hydroxyl group into a chloride leaving group via a phosphorodichloridate intermediate. As documented in heterocyclic synthesis literature, Vilsmeier-Haack conditions are notoriously unsuccessful for preserving the 2-pyridone core without O-chlorination[1][2]. To bypass this, you must switch to a non-halogenating method like the Duff reaction.

Q: When using the Duff reaction (HMTA/TFA), why is my isolated yield stalling at 30-40%? A: Yield stalls in the Duff reaction are rarely due to incomplete electrophilic aromatic substitution; they are almost always caused by incomplete hydrolysis of the intermediate iminium ion. Hexamethylenetetramine (HMTA) condenses with the pyridone ring to form a highly stable iminium species. If the reaction is only quenched with cold water, this intermediate will not fully convert to the aldehyde. Self-Validating Fix: After the initial reflux in trifluoroacetic acid (TFA), you must add water and subject the mixture to a secondary aqueous reflux (typically 1–2 hours). Monitor the disappearance of the highly polar iminium baseline spot via TLC (eluent: CHCl₃/MeOH 9:1) before proceeding to the neutralization step.

Q: How do I prevent tar formation and low conversion in the Reimer-Tiemann reaction? A: The Reimer-Tiemann reaction relies on the generation of dichlorocarbene, which must react with the water-soluble sodium salt of the pyridone. The biphasic nature of this reaction leads to poor interfacial contact, while the highly reactive carbene readily polymerizes or attacks the solvent, forming intractable tars. While adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) improves interfacial transfer, we strongly advise abandoning Reimer-Tiemann entirely in favor of the Duff reaction, which operates homogeneously and avoids carbene-induced polymerization.

Q: What is the optimal workup procedure to isolate the product from the Duff reaction mixture? A: 2-Hydroxy-6-methylpyridine-3-carbaldehyde is amphoteric. It possesses a weakly acidic 2-pyridone NH/OH proton and a basic pyridine nitrogen. Consequently, it is highly soluble in both strong acids (as a pyridinium salt) and strong bases (as a sodium/potassium salt). Protocol: During workup, carefully adjust the pH of the aqueous hydrolysate to its isoelectric point (pH 4.5–5.5) using saturated aqueous Na₂CO₃. The product will precipitate as a crystalline solid. Do not over-titrate past pH 6, or the product will re-dissolve, drastically reducing your recovered yield.

Optimized Experimental Protocol: The Duff Reaction

This methodology leverages the Duff reaction to ensure high-yield, halogen-free C-formylation of the 2-pyridone core[2].

DuffWorkflow Step1 Step 1 Dissolve SM & HMTA in TFA (0-5°C) Step2 Step 2 Reflux at 80-90°C (Electrophilic Substitution) Step1->Step2 Step3 Step 3 Aqueous Hydrolysis of Iminium Ion Step2->Step3 Step4 Step 4 pH Adjustment & Product Precipitation Step3->Step4

Step-by-step workflow for the Duff reaction and iminium hydrolysis.

Step-by-Step Methodology:
  • Reagent Charging: In a dry, 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge 6-methyl-2-pyridone (10.0 g, 91.6 mmol, 1.0 equiv) and hexamethylenetetramine (HMTA, 25.7 g, 183.2 mmol, 2.0 equiv).

  • Solvent Addition: Cool the flask to 0–5 °C in an ice bath. Slowly add anhydrous trifluoroacetic acid (TFA, 100 mL).

    • Causality: TFA acts as both the solvent and the acid catalyst. Slow addition mitigates the exothermic dissolution of HMTA and prevents premature decomposition.

  • Electrophilic Substitution: Heat the reaction mixture to reflux (approx. 80–90 °C) under an inert nitrogen atmosphere for 6–8 hours.

    • Validation: Monitor via HPLC or TLC until the starting material is completely consumed.

  • Iminium Hydrolysis (Critical Step): Cool the mixture to room temperature. Add an equal volume of distilled water (100 mL). Resume reflux for an additional 2 hours.

    • Causality: This step forces the hydrolysis of the stable hexaminium intermediate into the target formyl group. Skipping this will result in massive yield losses.

  • Neutralization & Isolation: Cool the aqueous mixture to 0 °C. Slowly, dropwise, add saturated aqueous Na₂CO₃ while monitoring with a calibrated pH meter until the pH reaches exactly 4.5–5.5.

  • Filtration: Filter the resulting pale-yellow precipitate through a Buchner funnel, wash thoroughly with ice-cold distilled water (3 x 20 mL), and dry under a high vacuum at 40 °C to afford 2-hydroxy-6-methylpyridine-3-carbaldehyde.

References

  • Petrova, P. R., Koval'skaya, A. V., Lobov, A. N., & Tsypysheva, I. P. (2018). Direct formylation of 2-pyridone core of 3-N-methylcytisine via Duff reaction; synthesis of 9-enyl, 9-ynyl and 9-imino derivatives. Natural Product Research, 33(13), 1897-1902. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Crystallization of 2-hydroxy-6-methylpyridine-3-carbaldehyde

Welcome to the technical support center for the crystallization of 2-hydroxy-6-methylpyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tro...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the crystallization of 2-hydroxy-6-methylpyridine-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, detailed protocols, and frequently asked questions to facilitate the generation of high-quality crystalline material.

Understanding the Molecule: Physicochemical Insights

2-hydroxy-6-methylpyridine-3-carbaldehyde is a polar organic molecule. Its structure, featuring a pyridine ring, a hydroxyl group (-OH), an aldehyde group (-CHO), and a methyl group (-CH3), dictates its behavior in solution. The hydroxyl group and pyridine nitrogen are capable of acting as hydrogen bond donors and acceptors, respectively.[1] This characteristic significantly influences its solubility in various solvents. As a general rule, "like dissolves like," meaning polar solvents are more likely to dissolve this polar compound.[2] The key to successful crystallization is to identify a solvent or solvent system where the compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[3]

Troubleshooting Guide: A-Question-and-Answer-Based Approach

This section addresses common issues encountered during the crystallization of 2-hydroxy-6-methylpyridine-3-carbaldehyde, providing explanations for the underlying causes and actionable solutions.

Issue 1: The compound fails to dissolve or has very poor solubility.

  • Question: I'm trying to dissolve my compound to start a crystallization, but it's not dissolving. What's going wrong?

  • Answer: This is a common first hurdle and usually points to a mismatch between the solute and the solvent.

    • Causality: The intermolecular forces between the solvent molecules are stronger than the forces that would be established between the solvent and your compound. For a polar molecule like 2-hydroxy-6-methylpyridine-3-carbaldehyde, a non-polar solvent like hexane will likely result in poor solubility.

    • Solutions:

      • Re-evaluate Solvent Choice: You are likely using a solvent that is too non-polar. Pyridine derivatives often require polar solvents for dissolution.[2] Consult the solvent selection table below and consider screening more polar options like ethanol, methanol, or acetone.[1]

      • Increase Temperature: For many compounds, solubility increases with temperature. Try gently heating the mixture while stirring to encourage dissolution. Be cautious not to boil off too much solvent.

      • Insufficient Solvent: It's possible you are not using enough solvent. Add the solvent in small increments to the heated mixture until the solid just dissolves to create a saturated solution.[4]

Issue 2: An oil forms instead of crystals ("oiling out").

  • Question: After cooling my solution, a sticky, oily substance appeared instead of solid crystals. What is this and how can I fix it?

  • Answer: This phenomenon, known as "oiling out," occurs when the solute comes out of solution at a temperature above its melting point or when the concentration of the solute is too high.[5]

    • Causality: The solution becomes supersaturated too quickly, not allowing the molecules sufficient time to align into an ordered crystal lattice.[3] Instead, they aggregate as a disordered, liquid phase. This is common when there are impurities present or when the cooling rate is too rapid.[3]

    • Solutions:

      • Slow Down the Cooling Process: Allow the solution to cool to room temperature slowly on the benchtop before transferring it to an ice bath. Insulating the flask can also help.[3]

      • Use More Solvent: The solution may be too concentrated. Re-heat the mixture to dissolve the oil, add a small amount of additional solvent, and then allow it to cool slowly again.[4][5]

      • Change Solvents: Try a different solvent or a mixed solvent system. Sometimes a more viscous solvent can inhibit oiling out.[3]

      • Purify the Material: Impurities can significantly disrupt crystallization.[3] Consider purifying your compound using a technique like column chromatography before attempting recrystallization.

Issue 3: The resulting solid is a fine powder or very small needles.

  • Question: I got a solid, but it's a powder, not the nice crystals I need for X-ray diffraction. How can I grow larger crystals?

  • Answer: The formation of microcrystals or fine needles indicates that the nucleation rate (the formation of initial crystal seeds) was too high, and the growth rate was too fast.[3]

    • Causality: When a solution is rapidly supersaturated, a large number of crystal nuclei form simultaneously.[3] These nuclei then compete for the remaining solute, leading to the growth of many small crystals rather than a few large ones. Disturbances such as vibrations or agitation can also induce rapid nucleation.[3]

    • Solutions:

      • Slower Supersaturation: The key to larger crystals is to slow down the process.

        • Slow Cooling: As mentioned above, a slower cooling rate is crucial.[6]

        • Slow Evaporation: Dissolve your compound in a suitable solvent at room temperature in a vial. Cover the vial with a cap or parafilm with a few small holes poked in it and leave it in an undisturbed location. The solvent will evaporate slowly over days or weeks, leading to gradual supersaturation and the growth of larger crystals.[6][7]

        • Vapor Diffusion: This technique is excellent for growing high-quality single crystals.[3][7] A concentrated solution of your compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger container with a more volatile "anti-solvent" in which your compound is insoluble. The vapor from the anti-solvent slowly diffuses into your solution, reducing its solubility and promoting slow crystal growth.[7][8]

      • Minimize Disturbances: Place your crystallization experiment in a location free from vibrations.[3]

Issue 4: The crystallization yield is very low.

  • Question: I successfully grew crystals, but I lost a lot of my material. How can I improve the yield?

  • Answer: A low yield is often due to using too much solvent or incomplete crystallization.[5]

    • Causality: If an excessive amount of solvent is used, a significant portion of your compound will remain dissolved in the mother liquor even after cooling.[4]

    • Solutions:

      • Use the Minimum Amount of Hot Solvent: When performing a cooling crystallization, be careful to add just enough hot solvent to dissolve your compound completely.[3]

      • Cool Thoroughly: After the solution has cooled to room temperature, place it in an ice bath for a longer period to maximize the amount of precipitate that comes out of the solution.

      • Recover from Mother Liquor: If you suspect a significant amount of your compound is still in the filtrate (mother liquor), you can try to recover it by boiling off some of the solvent to increase the concentration and then cooling again.[5]

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents to screen for 2-hydroxy-6-methylpyridine-3-carbaldehyde?

A1: Given the polar nature of the molecule, you should start with polar solvents. A good screening panel would include polar protic solvents like ethanol and methanol, and polar aprotic solvents like acetone, ethyl acetate, and acetonitrile.[1] It is also highly recommended to try mixed solvent systems, such as acetone/hexanes or ethanol/water.[1][6]

Q2: How do I perform a systematic solvent screen?

A2: A systematic approach is key. Place a small amount (5-10 mg) of your compound into several small test tubes. To each tube, add a different solvent dropwise at room temperature to assess solubility. Then, gently heat the tubes of the insoluble samples to check for solubility at higher temperatures. A good candidate solvent will show poor solubility at room temperature but good solubility when hot.[3]

Q3: What is supersaturation and why is it critical?

A3: Supersaturation is a non-equilibrium state where the solution contains more dissolved solute than it would under normal equilibrium conditions.[3] It is the essential driving force for crystallization.[3] Controlling the rate at which supersaturation is achieved allows you to control the size and quality of your crystals. Slow, controlled supersaturation leads to fewer nucleation events and the growth of larger, higher-quality crystals.

Q4: Can impurities really have that big of an impact?

A4: Absolutely. Impurities can inhibit the formation of a stable crystal lattice, leading to oiling out or the formation of an amorphous solid.[3] They can also be incorporated into the crystal lattice, reducing the purity of your final product. If you are struggling with crystallization, purifying your starting material is often the most effective solution.

Data Presentation: Solvent Selection Guide

The choice of solvent is the most critical parameter in crystallization.[9] The following table provides a starting point for solvent selection based on general principles. "Like dissolves like" is a useful heuristic.[2]

Solvent ClassExample SolventsPolarityComments
Polar Protic Ethanol, Methanol, WaterHighCapable of hydrogen bonding, which may aid or hinder crystallization depending on the specific interactions.[1] A good starting point.
Polar Aprotic Acetone, Ethyl Acetate, AcetonitrileMedium-HighGood general-purpose solvents for many polar organic compounds.[1] Often used in combination with a non-polar anti-solvent.
Non-Polar Hexanes, TolueneLowUnlikely to be good primary solvents but are excellent as "anti-solvents" in mixed-solvent systems to reduce solubility.[1]
Chlorinated DichloromethaneMediumCan be effective, but often highly volatile, leading to rapid evaporation and potentially poor crystal quality.[10]

Experimental Protocols

Protocol 1: Systematic Solvent Screening

  • Place ~10 mg of 2-hydroxy-6-methylpyridine-3-carbaldehyde into each of several small, clean test tubes.

  • To each tube, add a different test solvent (e.g., ethanol, acetone, ethyl acetate, toluene, hexanes) dropwise at room temperature, vortexing after each drop, until the solid dissolves or a total of 1 mL has been added. Record your observations.

  • For solvents in which the compound did not dissolve at room temperature, gently warm the test tube in a water bath.

  • Record whether the compound dissolves when hot.

  • Allow the tubes that formed a clear solution upon heating to cool slowly to room temperature, and then place them in an ice bath.

  • Observe the quality of the crystals formed (e.g., large single crystals, fine needles, powder). The best solvent is one that dissolves the compound when hot but not when cold and produces high-quality crystals upon cooling.

Protocol 2: Slow Cooling Crystallization

  • Place the crude 2-hydroxy-6-methylpyridine-3-carbaldehyde in a clean Erlenmeyer flask.

  • Add the chosen solvent (identified from screening) dropwise while heating the mixture with stirring until the compound just dissolves. It is crucial to use the minimum amount of hot solvent.[3]

  • If the solution is colored due to impurities, you may consider adding a small amount of activated charcoal and performing a hot gravity filtration.

  • Remove the flask from the heat source, cover it, and allow it to cool slowly and undisturbed to room temperature.

  • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of the ice-cold solvent.

  • Allow the crystals to air dry completely.

Protocol 3: Vapor Diffusion Crystallization

  • Dissolve your compound in a minimal amount of a relatively non-volatile "good" solvent (e.g., acetone, ethanol) in a small, open vial.

  • Place this small vial inside a larger beaker or jar that contains a layer of a more volatile "anti-solvent" in which your compound is insoluble (e.g., hexanes, diethyl ether).

  • Seal the larger container tightly.[3]

  • Over several days, the vapor of the anti-solvent will slowly diffuse into the inner vial, causing the solubility of your compound to decrease and initiating slow crystal growth.[7]

Visualizations

Below are diagrams to help visualize the troubleshooting and experimental workflows.

TroubleshootingWorkflow start Start Crystallization Experiment dissolved Does the compound fully dissolve in hot solvent? start->dissolved outcome What is the outcome upon cooling? dissolved->outcome Yes sol_strat Solution: 1. Use a more polar solvent. 2. Increase temperature. 3. Add more solvent. dissolved->sol_strat No oil Formation of an Oil outcome->oil Oil powder Fine Powder / Small Needles outcome->powder Powder crystals Good Quality Crystals Formed outcome->crystals Crystals no_solid No Solid Forms outcome->no_solid Clear Solution oil_strat Solution: 1. Slow down cooling rate. 2. Use more solvent. 3. Change solvent system. 4. Purify material. oil->oil_strat powder_strat Solution: 1. Use slower methods (evaporation, diffusion). 2. Reduce cooling rate. 3. Minimize vibrations. powder->powder_strat no_solid_strat Solution: 1. Too much solvent; boil some off. 2. Induce nucleation (scratching, seeding). no_solid->no_solid_strat SolventScreeningWorkflow start Place ~10mg of compound in multiple test tubes add_solvent Add different solvents dropwise at Room Temp start->add_solvent is_soluble_rt Soluble at Room Temp? add_solvent->is_soluble_rt heat Heat the insoluble mixtures is_soluble_rt->heat No bad_solvent1 Poor solvent choice (too soluble) is_soluble_rt->bad_solvent1 Yes is_soluble_hot Soluble when Hot? heat->is_soluble_hot cool Cool the hot solutions slowly is_soluble_hot->cool Yes bad_solvent2 Poor solvent choice (insoluble) is_soluble_hot->bad_solvent2 No observe Observe crystal quality cool->observe select Select best solvent/system observe->select

Caption: Workflow for systematic solvent screening.

References

  • Benchchem. (n.d.). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Briseno, A. L., et al. (n.d.). Single-crystal growth of organic semiconductors. DR-NTU.
  • Benchchem. (n.d.). Application Notes and Protocols for the Crystallization of 2,3-Dihydrofuro[3,2-c]pyridine Derivatives.
  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals.
  • Jones, P. G., & Latifi, R. (n.d.). Crystal growing.
  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals.
  • Clarke, C. J., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1835-1853. DOI:10.1039/D2CS00697A.
  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
  • Benchchem. (n.d.). Technical Support Center: Purifying Pyridine Derivatives with Recrystallization.
  • Various Authors. (2017, April 5). What should I do if crystallisation does not occur? Quora.
  • University of Geneva. (n.d.). Guide for crystallization.
  • MDPI. (2022). Modeling of the Crystallization Conditions for Organic Synthesis Product Purification Using Deep Learning. International Journal of Molecular Sciences, 23(9), 4739. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

Advanced Ligand Design: A Comparative Guide to 2-Hydroxy-6-methylpyridine-3-carbaldehyde vs. Salicylaldehyde

Executive Summary In the realm of coordination chemistry and drug development, the rational design of Schiff base ligands dictates the electronic, steric, and biological performance of the resulting transition metal comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of coordination chemistry and drug development, the rational design of Schiff base ligands dictates the electronic, steric, and biological performance of the resulting transition metal complexes[1]. For decades, salicylaldehyde has served as the foundational building block for O,N -donor ligands (such as Salen). However, modern catalytic and pharmacological applications demand higher structural complexity. 2-Hydroxy-6-methylpyridine-3-carbaldehyde represents an advanced heterocyclic evolution of this framework. By replacing the benzene core with a pyridine ring and introducing a targeted methyl group, this precursor unlocks dynamic tautomerism, unique supramolecular assemblies, and precise steric control[2].

As a Senior Application Scientist, I have structured this guide to objectively benchmark these two precursors, detailing the causality behind their chemical behavior and providing field-validated experimental protocols for their utilization.

Structural & Electronic Paradigms: The "Why" Behind the Design

To master ligand design, one must understand the fundamental electronic differences between carbocyclic and heterocyclic precursors.

Salicylaldehyde: The Classic Standard

Salicylaldehyde features a simple phenol ring ortho to a formyl group. When condensed with an amine, it forms a highly stable, planar O,N -bidentate (or tetradentate) chelate[1].

  • Electronic Profile: The phenoxide oxygen is a "hard" Lewis base, excellent for stabilizing high-oxidation-state transition metals (e.g., Mn(III), Co(III)).

  • Limitation: The static nature of the benzene ring limits intermolecular interactions strictly to standard π−π stacking, offering no dynamic hydrogen-bonding networks.

2-Hydroxy-6-methylpyridine-3-carbaldehyde: The Advanced Heterocycle

This precursor introduces three critical design upgrades:

  • Lactim-Lactam Tautomerism: Unlike phenol, the 2-hydroxypyridine core exists in an equilibrium with its 2-pyridone (lactam) tautomer[2]. The pyridone form possesses an NH group that acts as a potent hydrogen-bond donor, enabling the construction of robust supramolecular architectures and enhancing biological target binding (e.g., mimicking nucleobases to intercalate DNA)[3].

  • Bridging Coordination Modes: The exocyclic oxygen in the pyridone tautomer can act as a μ2​ -bridging ligand, facilitating the synthesis of multinuclear metal clusters and magnetic nanocatalysts that salicylaldehyde cannot support[4],[2].

  • Steric Shielding: The methyl group at the 6-position provides calculated steric bulk. In catalytic applications like Ring-Opening Polymerization (ROP), this steric hindrance actively prevents the unwanted dimerization of the metal catalyst, maintaining a highly active single-site monometallic mechanism[5].

Mechanistic & Workflow Visualizations

Tautomerism Lactim Lactim Form (2-Hydroxypyridine) Lactam Lactam Form (2-Pyridone) Lactim->Lactam Tautomeric Equilibrium MetalComplex Metal Complexation (M-O, M-N bonds) Lactim->MetalComplex Deprotonation & Chelation Lactam->MetalComplex Bridging Coordination Supramolecular Supramolecular Assembly (H-Bonding Network) Lactam->Supramolecular NH...O Intermolecular Bonds

Fig 1: Tautomeric equilibrium of the pyridine-based ligand and divergent coordination pathways.

Workflow Step1 Step 1: Condensation Precursor + Amine in dry EtOH Step2 Step 2: Acid Catalysis Add glacial AcOH, reflux at 70°C Step1->Step2 Step3 Step 3: Isolation Cool to 0°C, filter & wash Step2->Step3 Step4 Step 4: Metallation Add M(OAc)2 + Et3N base Step3->Step4 Step5 Step 5: Crystallization Slow evaporation for XRD Step4->Step5

Fig 2: Standardized workflow for Schiff base synthesis and transition metal complexation.

Performance Benchmarking & Quantitative Data

When transitioning from a salicylaldehyde to a 2-hydroxy-6-methylpyridine-3-carbaldehyde framework, researchers observe distinct shifts in both catalytic efficiency and pharmacological potency. The heterocyclic nitrogen significantly enhances cellular permeability and target binding affinity in biological assays[3],[4].

Comparative Data Summary
ParameterSalicylaldehyde Ligands2-Hydroxy-6-methylpyridine-3-carbaldehyde Ligands
Aromatic Core Benzene (Carbocyclic)Pyridine (Heterocyclic)
Tautomeric States Static (Phenol only)Dynamic (Lactim Lactam / Pyridone)[2]
Steric Profile Planar, unhinderedSterically hindered by the 6-methyl group[5]
Coordination Modes Terminal O,N -chelationTerminal O,N -chelation AND μ2​ -oxygen bridging[2]
Catalytic Application Standard Lewis acid catalysisHigh-efficiency Ring-Opening Polymerization (ROP)[5]
Biological Potency Baseline antimicrobial activityEnhanced (Lower MIC) via DNA intercalation & H-bonding[3]

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every reagent choice is governed by strict chemical causality.

Protocol 1: Synthesis of the Schiff Base Ligand
  • Preparation: In a flame-dried 100 mL round-bottom flask, dissolve 10.0 mmol of 2-hydroxy-6-methylpyridine-3-carbaldehyde in 25 mL of absolute ethanol.

  • Amine Addition: Slowly add 10.0 mmol of the desired primary amine (e.g., 2-amino-3-hydroxypyridine) while stirring continuously.

  • Catalysis: Add 2–3 drops of glacial acetic acid[6].

    • Causality Check: Absolute ethanol is chosen over aqueous solvents to drive the condensation equilibrium toward the imine product via Le Chatelier's principle. Glacial acetic acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the nucleophilic attack by the amine, without fully protonating and deactivating the amine itself.

  • Reflux: Heat the mixture to 70°C under reflux for 4 hours. Monitor the reaction progression via TLC (Eluent: DCM/MeOH 9:1) until the aldehyde spot disappears.

  • Isolation: Cool the mixture to 0°C in an ice bath. Filter the resulting brightly colored precipitate under a vacuum, wash with cold ethanol, and dry in vacuo.

Protocol 2: Transition Metal Complexation (e.g., Cu(II) or Ni(II))
  • Ligand Solution: Dissolve 2.0 mmol of the synthesized Schiff base ligand in 15 mL of warm methanol.

  • Metallation: In a separate beaker, dissolve 1.0 mmol of Copper(II) acetate monohydrate ( Cu(OAc)2​⋅H2​O ) or Nickel(II) acetate tetrahydrate in 10 mL of methanol. Add this dropwise to the ligand solution.

    • Causality Check: Metal acetates are specifically chosen over metal chlorides. The acetate anion acts as a mild internal base ( pKa​≈4.76 ) that facilitates the deprotonation of the pyridolic hydroxyl group, pre-organizing the ligand into its anionic, chelate-ready state without requiring harsh external bases that could hydrolyze the sensitive imine bond.

  • Equilibration: Add 2.0 mmol of triethylamine ( Et3​N ) to ensure complete deprotonation, then reflux for 2 hours.

  • Crystallization: Filter the hot solution to remove any unreacted metal oxides. Allow the filtrate to evaporate slowly at room temperature over 3–5 days to yield X-ray quality single crystals.

References

  • Advanced and Biomedical Applications of Schiff-Base Ligands and Their Metal Complexes: A Review. MDPI. URL:[Link]

  • Novel bivalent transition metal complexes based on a 2-amino-3-hydroxypyridine Schiff base ligand: synthesis elucidation, antimicrobial evaluation, antioxidant and molecular docking studies. PMC (NIH). URL:[Link]

  • Recent advances in magnetic nanocatalysts for synthesis of imidazo[1,2-a]pyridine frameworks. RSC Publishing. URL:[Link]

  • Structural Diversity of Nickel and Manganese Chloride Complexes with Pyridin-2-One. PMC (NIH). URL:[Link]

  • NacNac-zinc-pyridonate mediated ε-caprolactone ROP. Dalton Transactions (RSC Publishing). URL:[Link]

  • Schiff base derivatives of ruthenium and osmium olefin metathesis catalysts. Google Patents (US5977393A).

Sources

Comparative

A Structural and Functional Comparison of 2-hydroxy-6-methylpyridine-3-carbaldehyde and 2-hydroxypyridine-3-carbaldehyde: A Guide for Researchers

This guide provides a comprehensive structural and functional comparison of 2-hydroxy-6-methylpyridine-3-carbaldehyde and 2-hydroxypyridine-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive structural and functional comparison of 2-hydroxy-6-methylpyridine-3-carbaldehyde and 2-hydroxypyridine-3-carbaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuanced differences imparted by the C6-methyl group, offering insights into their respective physicochemical properties, spectroscopic signatures, and reactivity profiles. This analysis is supported by experimental data and computational studies to provide a robust framework for understanding and utilizing these important chemical entities.

Introduction

2-Hydroxypyridine derivatives are a cornerstone in medicinal chemistry and materials science, primarily due to their unique electronic properties and their existence in a tautomeric equilibrium between the hydroxy-pyridine and pyridone forms.[1][2][3] This equilibrium is highly sensitive to the substitution pattern on the pyridine ring and the surrounding chemical environment. This guide focuses on two closely related derivatives: 2-hydroxypyridine-3-carbaldehyde and its C6-methylated analogue, 2-hydroxy-6-methylpyridine-3-carbaldehyde. The introduction of a methyl group, while seemingly minor, can induce significant changes in the molecule's steric and electronic landscape, thereby influencing its structural conformation, reactivity, and potential applications.

Part 1: Structural Analysis and Tautomerism

A defining feature of these compounds is the lactam-lactim tautomerism, an equilibrium between the 2-pyridone (lactam) and 2-hydroxypyridine (lactim) forms.[1][3] In the gas phase and non-polar solvents, the 2-hydroxypyridine form is generally favored for the parent compound.[1] However, in the solid state and in polar solvents, the 2-pyridone form predominates.[1] The presence of an intramolecular hydrogen bond between the 2-hydroxyl group and the 3-carbaldehyde group in the lactim form can further influence this equilibrium.

The introduction of a methyl group at the C6 position in 2-hydroxy-6-methylpyridine-3-carbaldehyde introduces both steric and electronic effects. Electronically, the methyl group is a weak electron-donating group, which can influence the electron density of the pyridine ring and the acidity of the hydroxyl group. Sterically, the methyl group can hinder intermolecular interactions and may influence the preferred conformation of the carbaldehyde group.

Below is a Graphviz diagram illustrating the tautomeric equilibrium for both compounds.

tautomerism cluster_0 2-hydroxypyridine-3-carbaldehyde cluster_1 2-hydroxy-6-methylpyridine-3-carbaldehyde HPC_lactim 2-hydroxypyridine-3-carbaldehyde (Lactim) HPC_lactam 2-pyridone-3-carbaldehyde (Lactam) HPC_lactim->HPC_lactam Tautomerization HMPC_lactim 2-hydroxy-6-methylpyridine-3-carbaldehyde (Lactim) HMPC_lactam 6-methyl-2-pyridone-3-carbaldehyde (Lactam) HMPC_lactim->HMPC_lactam Tautomerization

Caption: Tautomeric equilibrium in the two pyridine derivatives.

Comparative Physicochemical Properties

The following table summarizes key physicochemical properties of the two compounds.

Property2-hydroxypyridine-3-carbaldehyde2-hydroxy-6-methylpyridine-3-carbaldehydeReference
Molecular Formula C6H5NO2C7H7NO2,[4]
Molecular Weight 123.11 g/mol 137.14 g/mol [5],[6]
Melting Point 223 °CNot available
Appearance Powder or crystalsNot available
CAS Number 36404-89-478440-89-8,[4]

Part 2: Spectroscopic Properties

Spectroscopic analysis is crucial for elucidating the structural and electronic characteristics of these molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: In the ¹H NMR spectrum of 2-hydroxypyridine-3-carbaldehyde (in its dominant 2-pyridone tautomeric form in CDCl3), characteristic signals for the pyridine ring protons are observed.[7] The aldehyde proton typically appears as a singlet at a downfield chemical shift. For 2-hydroxy-6-methylpyridine-3-carbaldehyde, an additional singlet corresponding to the methyl protons would be expected in the upfield region (around 2-3 ppm). The chemical shifts of the ring protons will also be influenced by the presence of the methyl group.

Infrared (IR) Spectroscopy

IR Spectroscopy: The IR spectra provide valuable information about the functional groups and the tautomeric form present. The 2-pyridone tautomer will exhibit a characteristic C=O stretching vibration, typically in the range of 1650-1690 cm⁻¹. The N-H stretch of the pyridone will appear as a broad band around 3000-3400 cm⁻¹. In the lactim (2-hydroxypyridine) form, a broad O-H stretch would be observed, and the C=O stretch would be absent. The aldehyde C=O stretch will also be present, typically around 1680-1700 cm⁻¹.

Part 3: Reactivity and Synthetic Applications

The reactivity of both molecules is dictated by the interplay of the hydroxyl, aldehyde, and pyridine ring functionalities.

Synthesis

The synthesis of 2-hydroxypyridine-3-carbaldehyde can be achieved through various methods, often involving the formylation of a suitable 2-hydroxypyridine precursor.[8] The synthesis of 2-hydroxy-6-methylpyridine-3-carbaldehyde can be accomplished by the reduction of 2-alkylthio-3-cyano-6-methylpyridines.[9]

Below is a conceptual workflow for a typical synthesis.

synthesis_workflow cluster_0 General Synthesis Start Starting Material (e.g., Substituted Pyridine) Reaction1 Functional Group Introduction/Modification Start->Reaction1 Purification Purification (e.g., Crystallization, Chromatography) Reaction1->Purification Product Final Product Purification->Product

Caption: A generalized synthetic workflow.

Reactivity of the Aldehyde Group

The aldehyde functional group in both compounds is susceptible to nucleophilic attack and can participate in a variety of classical aldehyde reactions, such as:

  • Oxidation: To the corresponding carboxylic acid.

  • Reduction: To the corresponding alcohol.

  • Condensation reactions: With amines, hydrazines, and active methylene compounds.

The presence of the C6-methyl group in 2-hydroxy-6-methylpyridine-3-carbaldehyde may sterically hinder the approach of bulky nucleophiles to the aldehyde carbonyl.

Reactivity of the Hydroxyl/Pyridone Group

The 2-hydroxy/pyridone moiety can undergo reactions such as:

  • O-alkylation/acylation: On the oxygen of the hydroxyl group (lactim form).

  • N-alkylation/acylation: On the nitrogen of the pyridone ring (lactam form).

The electron-donating nature of the C6-methyl group in 2-hydroxy-6-methylpyridine-3-carbaldehyde could slightly increase the nucleophilicity of the ring nitrogen in the pyridone form.

Part 4: Applications in Research and Development

Both 2-hydroxypyridine-3-carbaldehyde and its methylated analog are valuable building blocks in organic synthesis. Their derivatives have been investigated for a range of applications. For instance, 2-hydroxy-6-methylquinoline-3-carbaldehyde, a related structure, is used in the development of pharmaceuticals and as a fluorescence sensor.[10] The core 2-hydroxypyridine structure is also a key component in various bioactive molecules and ligands for metal complexes.[3][11]

The structural and electronic modifications introduced by the C6-methyl group can be strategically employed to fine-tune the properties of resulting molecules for specific applications, such as altering ligand-receptor binding affinities in drug design or modifying the photophysical properties of fluorescent probes.

Conclusion

The comparison between 2-hydroxy-6-methylpyridine-3-carbaldehyde and 2-hydroxypyridine-3-carbaldehyde highlights the significant impact of a single methyl group on the structural and electronic properties of a molecule. While both compounds share the fundamental characteristics of the 2-hydroxypyridine-3-carbaldehyde scaffold, including the crucial lactam-lactim tautomerism, the C6-methyl substituent in the former introduces subtle yet important differences. These differences, primarily stemming from steric hindrance and electron-donating effects, can influence their spectroscopic signatures, reactivity, and ultimately their suitability for various applications in research and development. A thorough understanding of these nuances is paramount for the rational design and synthesis of novel functional molecules based on these versatile pyridine derivatives.

References

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. MDPI. [Link]

  • From 2-hydroxypyridine to 4(3H)-pyrimidinone: Computational Study on the Control of the Tautomeric Equilibrium. PubMed. [Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit. ResearchGate. [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry. [Link]

  • Efficient synthesis of 2,6- bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Royal Society of Chemistry. [Link]

  • Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. ACS Publications. [Link]

  • Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... Dalton Transactions (RSC Publishing). [Link]

  • Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC. [Link]

  • 2-hydroxy-6-methylpyridine-3-carbaldehyde — Chemical Substance Information. NextSDS. [Link]

  • 2-Hydroxy-6-methylpyridine-3-carboxamide | C7H8N2O2 | CID 261085. PubChem. [Link]

  • Spectroscopy, Structure and Proton Dynamics of 2-Hydroxypyridine and Its Clusters with Water and Ammonia. DTIC. [Link]

  • Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. | Request PDF. ResearchGate. [Link]

  • 2-Hydroxy-4-pyridinecarboxaldehyde | C6H5NO2 | CID 1512669. PubChem. [Link]

  • Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. ACS Publications. [Link]

  • US4968803A - Process for the preparation of 2-hydroxypyridine or quinoline compounds.
  • 3-Hydroxypicolinaldehyde | C6H5NO2 | CID 2737332. PubChem. [Link]

  • Pyridine synthesis. Organic Chemistry Portal. [Link]

  • Showing Compound 2-Hydroxypyridine (FDB112195). FooDB. [Link]

  • Efficient synthesis of 2,6-bis(hydroxymethyl)pyridine using whole-cell biocatalysis. Green Chemistry (RSC Publishing). [Link]

  • Platinum(II) Complexes of 3-Hydroxypyridine-2-Carboxaldehyde, N(4)-Methyl and N(4)-Pyrrolidinyl Thiosemicarbazones: Synthesis, Characterization, and Primary Anticancer Screening against HeLa Cells, and Molecular Docking. ResearchGate. [Link]

  • 3-Hydroxy-6-methylpyridine-2-carbaldehyde | C7H7NO2 | CID 12421986. PubChem. [Link]

  • RF of 2-hydroxy-6-methylpyridine as function of time and temperature of... ResearchGate. [Link]

  • Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Beilstein Journal of Organic Chemistry. [Link]

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Validation

A Comparative Guide to the In Vitro Cytotoxicity of Pyridine-3-Carbaldehyde Derivatives as Potential Anticancer Agents

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a vast chemical space. Among the privileged scaffolds in medicinal chemistry, the pyridine ring stands out due to its p...

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Author: BenchChem Technical Support Team. Date: April 2026

The relentless pursuit of novel and effective anticancer therapeutics has led researchers to explore a vast chemical space. Among the privileged scaffolds in medicinal chemistry, the pyridine ring stands out due to its presence in numerous natural products and clinically approved drugs.[1][2][3] This guide provides a comparative analysis of the in vitro cytotoxic effects of a specific class of these compounds: derivatives of pyridine-3-carbaldehyde. Our focus is to dissect their performance against various cancer cell lines, supported by experimental data from multiple studies, and to provide a deeper understanding of the methodologies used to evaluate them.

The Rationale: Why Pyridine-3-Carbaldehyde Derivatives?

The pyridine nucleus is a cornerstone in the design of bioactive molecules, exhibiting a wide spectrum of pharmacological activities, including anticancer properties.[2][3] The functionalization of this core, particularly at the 3-position with a carbaldehyde group, provides a versatile handle for creating diverse libraries of compounds, such as Schiff bases and thiosemicarbazones.[4][5] These derivatives have demonstrated significant potential in inhibiting the proliferation of cancer cells, often by inducing programmed cell death, or apoptosis.[6][7][8] This guide synthesizes findings from several key studies to present a comparative overview of their cytotoxic efficacy.

Methodological Cornerstone: Assessing In Vitro Cytotoxicity

To reliably compare the cytotoxic potential of different compounds, robust and standardized assays are paramount. The most common methods employed in the cited literature are cell viability assays, which measure the metabolic activity or cellular integrity of a cell population after exposure to a test compound.

  • The MTT Assay: This colorimetric assay is a widely used method to assess cell viability.[9][10] It is based on the ability of mitochondrial dehydrogenases in living, metabolically active cells to reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells. The resulting color can be quantified by measuring the absorbance at a specific wavelength.

  • The Sulforhodamine B (SRB) Assay: An alternative to the MTT assay, the SRB assay is a colorimetric method that relies on the ability of the SRB dye to bind to basic amino acids of cellular proteins.[11] The amount of bound dye provides an estimate of the total protein mass, which is directly proportional to the number of cells. This method is less sensitive to metabolic interferences than the MTT assay.[11]

The primary metric derived from these assays is the IC50 value , which represents the concentration of a compound required to inhibit the growth of 50% of the cell population.[10][11] A lower IC50 value indicates a higher cytotoxic potency.

The following diagram illustrates a typical workflow for evaluating the in vitro cytotoxicity of novel compounds.

cytotoxicity_workflow cluster_prep Cell Preparation cluster_treatment Compound Treatment cluster_assay Cytotoxicity Assay cluster_analysis Data Analysis cell_culture 1. Cancer Cell Line Culture (e.g., MCF-7, HT-29) seeding 2. Cell Seeding (96-well plates) cell_culture->seeding treatment 4. Cell Treatment (Incubate for 48-72h) seeding->treatment compound_prep 3. Compound Dilution (Serial Dilutions) compound_prep->treatment assay_reagent 5. Add Assay Reagent (e.g., MTT, SRB) treatment->assay_reagent incubation 6. Incubation assay_reagent->incubation solubilization 7. Solubilization (e.g., DMSO) incubation->solubilization readout 8. Absorbance Reading (Plate Reader) solubilization->readout data_proc 9. Data Processing readout->data_proc ic50_calc 10. IC50 Value Calculation data_proc->ic50_calc

Caption: A generalized workflow for in vitro cytotoxicity testing.

Comparative Cytotoxicity Data of Pyridine-3-Carbaldehyde Derivatives

The following table summarizes the in vitro cytotoxicity (IC50 values in µM) of several pyridine-3-carbaldehyde derivatives against a panel of human cancer cell lines, as reported in various studies. It is important to note that direct comparisons should be made with caution, as the experimental conditions (e.g., incubation time, specific assay used) may vary between studies.

Compound Class/DerivativeCancer Cell LineIC50 (µM)Reference DrugIC50 (µM) of Ref. DrugSource(s)
Pyridine-3-carbonitrile derivative (4a) HT292.243 ± 0.217Doxorubicin3.964 ± 0.360[12]
MCF-7Data not providedDoxorubicinData not provided[12]
A2780Data not providedDoxorubicinData not provided[12]
Pyridine-3-carbaldehyde Thiosemicarbazone derivative (1) M-143.36 - 21.355-Fluorouracil (5-FU)Data not provided[4][11]
HuTu803.36 - 21.355-Fluorouracil (5-FU)Data not provided[4][11]
MCF-73.36 - 21.355-Fluorouracil (5-FU)Data not provided[4][11]
H4603.36 - 21.355-Fluorouracil (5-FU)Data not provided[4][11]
DU1453.36 - 21.355-Fluorouracil (5-FU)Data not provided[4][11]
HT-293.36 - 21.355-Fluorouracil (5-FU)Data not provided[4][11]
2,6-diaryl-substituted pyridine derivative (2a) A54924.62 (µg/ml)Erlotinib25 (µg/ml)[12]
2,6-diaryl-substituted pyridine derivative (2b) A54923.43 (µg/ml)Erlotinib25 (µg/ml)[12]
2,6-diaryl-substituted pyridine derivative (2e) A54924.06 (µg/ml)Erlotinib25 (µg/ml)[12]

Analysis of Cytotoxicity Data:

From the compiled data, several insights emerge:

  • Potent Activity: Certain pyridine-3-carbonitrile derivatives, such as compound 4a , exhibit potent cytotoxicity against the HT29 human colorectal carcinoma cell line, with an IC50 value even lower than the standard chemotherapeutic drug, Doxorubicin.[12]

  • Broad Spectrum: Pyridine-3-carbaldehyde thiosemicarbazone derivatives have demonstrated a broad spectrum of activity against multiple human tumor cell lines, including melanoma (M-14), duodenum adenocarcinoma (HuTu80), breast adenocarcinoma (MCF-7), lung large cell carcinoma (H460), prostate carcinoma (DU145), and colon adenocarcinoma (HT-29).[4][11]

  • Structure-Activity Relationship: The substitutions on the pyridine ring play a crucial role in the cytotoxic activity. For instance, the 2,6-diaryl-substituted pyridine derivatives (2a, 2b, and 2e) showed marked cytotoxic activity against the A549 lung cancer cell line, comparable to the reference drug Erlotinib.[12]

Mechanistic Insights: How Do These Compounds Kill Cancer Cells?

The cytotoxic effects of these pyridine derivatives are often linked to the induction of apoptosis, a form of programmed cell death that is crucial for eliminating damaged or cancerous cells.[6] Several studies suggest that these compounds can trigger apoptosis through various signaling pathways.

A common mechanism involves the mitochondrial (intrinsic) pathway of apoptosis . This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (like Bax) and anti-apoptotic members (like Bcl-2).[13] A shift in the balance towards pro-apoptotic proteins leads to the permeabilization of the mitochondrial outer membrane, the release of cytochrome c, and the subsequent activation of a cascade of enzymes called caspases (e.g., caspase-3), which execute the apoptotic process.[13][14]

Another potential mechanism is the generation of Reactive Oxygen Species (ROS) .[7][8] An excessive amount of ROS within cancer cells can induce oxidative stress, leading to cellular damage and triggering apoptosis.[7][8][14] Some compounds have been shown to inhibit signaling pathways like STAT3 through ROS generation, leading to the downregulation of anti-apoptotic proteins and cell cycle arrest.[7][8]

The following diagram illustrates a simplified model of the intrinsic apoptosis pathway that can be activated by cytotoxic compounds.

apoptosis_pathway compound Pyridine Derivative ros ROS Generation compound->ros bax Bax (Pro-apoptotic) Activation compound->bax bcl2 Bcl-2 (Anti-apoptotic) Inhibition compound->bcl2 ros->bax mito Mitochondrial Membrane Permeabilization bax->mito bcl2->mito cytc Cytochrome c Release mito->cytc casp9 Caspase-9 Activation cytc->casp9 casp3 Caspase-3 (Executioner) Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis

Caption: Intrinsic apoptosis pathway induced by cytotoxic compounds.

Detailed Experimental Protocol: MTT Cell Viability Assay

This section provides a representative, step-by-step protocol for the MTT assay, a fundamental technique for assessing the in vitro cytotoxicity of chemical compounds.[9][10][15]

Materials:

  • Human cancer cell line (e.g., MCF-7, HT-29)

  • Complete cell culture medium (e.g., RPMI 1640 with 10% FBS and 1% Penicillin-Streptomycin)[12]

  • 96-well sterile flat-bottom plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest logarithmically growing cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.[11]

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.[11][15]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium from a stock solution in DMSO. The final DMSO concentration in the wells should be kept below 0.5% to avoid solvent toxicity.

    • After 24 hours of incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a blank (medium only).

    • Incubate the plate for another 48 to 72 hours under the same conditions.[10][11]

  • MTT Assay:

    • After the incubation period, add 10 µL of the MTT solution (5 mg/mL) to each well.[15]

    • Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[15] Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • The cell viability is calculated using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Conclusion and Future Perspectives

The derivatives of pyridine-3-carbaldehyde represent a promising class of compounds with significant in vitro cytotoxic activity against a range of human cancer cell lines. The ease of their synthesis and the potential for diverse functionalization make them attractive candidates for further drug development.[1] Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) Studies: To identify the key structural features that enhance cytotoxic potency and selectivity towards cancer cells over normal cells.

  • Elucidation of Detailed Mechanisms of Action: To move beyond general apoptosis and identify specific molecular targets and signaling pathways affected by these compounds.

  • In Vivo Efficacy Studies: To evaluate the antitumor activity and safety profiles of the most promising derivatives in preclinical animal models.

By leveraging the foundational data presented in this guide, researchers can make more informed decisions in the design and development of the next generation of pyridine-based anticancer drugs.

References

  • Cytotoxicity results of pyridine analogous in the MTT assessment.
  • Synthesis, Spectroscopic Characterization, Structural Studies, and in Vitro Antitumor Activities of Pyridine-3-carbaldehyde Thiosemicarbazone Deriv
  • Antiproliferative Activity of Some Newly Synthesized Substituted Nicotinamides Candidates Using Pyridine-2(1H)
  • cytotoxicity mtt assay: Topics by Science.gov.
  • (PDF)
  • Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjug
  • Synthesis, Crystal Structure, Antibacterial and In Vitro Anticancer Activity of Novel Macroacyclic Schiff Bases and Their Cu (II)
  • Exploring Schiff Bases Derived from 2-hydroxybenzaldehyde as Potential Anticancer Agents: Synthesis, Characterization, Molecular Docking and in-vitro Evalu
  • Evaluation of Anticancer Activity of Schiff bases Derived from Pyridine and their Metal Complexes- A Review - Oriental Journal of Chemistry.
  • 2′‐Hydroxycinnamaldehyde inhibits proliferation and induces apoptosis via signal transducer and activator of transcription 3 inactivation and reactive oxygen species gener
  • Studies to elucidate the effect and antiapop- totic mechanism of 2-ethyl-3-hydroxy-6- methylpyridine-n-acetyltaurinate in a rat - Научные результаты биомедицинских исследований.
  • Preliminary investigation of cytotoxic potential of 2-quinolone derivatives using in vitro and in vivo (solid tumor and liquid tumor) models of cancer - Arabian Journal of Chemistry.
  • Pyridine: the scaffolds with significant clinical diversity - PMC.
  • (PDF)
  • Diospyros rhodocalyx Kurz induces mitochondrial-mediated apoptosis via BAX, Bcl-2, and caspase-3 pathways in LNCaP human prost

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Comparative

A Comparative Guide to Validating the Antimicrobial Efficacy of 2-hydroxy-6-methylpyridine-3-carbaldehyde Schiff Bases

In the persistent search for novel therapeutic agents to combat the growing threat of antimicrobial resistance, Schiff bases have emerged as a promising class of compounds.[1][2][3] Their synthetic accessibility and the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the persistent search for novel therapeutic agents to combat the growing threat of antimicrobial resistance, Schiff bases have emerged as a promising class of compounds.[1][2][3] Their synthetic accessibility and the ease with which their structure can be modified allow for the fine-tuning of their biological activity.[2] This guide provides an in-depth, comparative framework for researchers, scientists, and drug development professionals to validate the antimicrobial efficacy of a specific subclass: 2-hydroxy-6-methylpyridine-3-carbaldehyde Schiff bases.

The core structure, featuring a pyridine ring, is known to enhance the antimicrobial effects of Schiff bases. The antimicrobial action of Schiff bases is primarily attributed to the azomethine group (C=N), which can interfere with cellular protein synthesis.[4] Additionally, the presence of a hydroxyl (OH) group can significantly influence antimicrobial activity.[4]

This guide will move beyond a simple recitation of protocols. It will delve into the causality behind experimental choices, establish self-validating systems for trustworthy data, and ground all claims in authoritative references.

I. Synthesis and Characterization: The Foundation of Valid Data

The journey to validating antimicrobial efficacy begins with the robust synthesis and thorough characterization of the Schiff base candidates. A typical synthesis involves the condensation reaction between 2-hydroxy-6-methylpyridine-3-carbaldehyde and a variety of primary amines.

The rationale for selecting different primary amines is to create a library of derivatives with diverse electronic and steric properties. These variations are crucial for establishing structure-activity relationships (SAR) later in the investigation. For instance, incorporating aromatic amines with electron-withdrawing or electron-donating groups can significantly alter the compound's antimicrobial potency.[4]

Following synthesis, rigorous characterization is non-negotiable. Techniques such as Fourier-Transform Infrared (FTIR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass Spectrometry are essential to confirm the identity and purity of the synthesized compounds. Impurities can lead to erroneous or irreproducible biological data, compromising the entire study.

II. The Core of Efficacy Testing: Antimicrobial Susceptibility Assays

The primary objective of antimicrobial susceptibility testing is to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC).[5][6] The broth microdilution method is a gold-standard, quantitative technique for determining MIC values.[6][7][8]

This protocol is adapted from the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6][9]

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of the synthesized Schiff bases in a suitable solvent like Dimethyl Sulfoxide (DMSO).

  • Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard for most non-fastidious bacteria.[6]

  • Microorganisms: Use quality control strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) and clinically relevant isolates.

  • Controls: A positive control (a known antibiotic like Ciprofloxacin for bacteria or Fluconazole for fungi) and a negative control (no antimicrobial agent) are mandatory for every experiment to ensure its validity.[5][10]

2. Inoculum Preparation:

  • Aseptically select 3-5 well-isolated colonies from a fresh agar plate (18-24 hours old).[10][11]

  • Suspend the colonies in sterile saline or broth.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ Colony Forming Units (CFU)/mL.[5][10]

  • Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the test wells.[5][10]

3. Assay Plate Preparation:

  • In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the test compounds.[5][10]

  • Add the standardized inoculum to each well.[5]

  • The final volume in each well should be consistent, typically 100 or 200 µL.

4. Incubation:

  • Incubate the plates at 35°C ± 2°C for 16-20 hours for most bacteria.[6]

5. MIC Determination:

  • The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.[5][6]

While the MIC indicates growth inhibition, the Minimum Bactericidal Concentration (MBC) reveals the lowest concentration required to kill 99.9% of the initial bacterial inoculum.[11][12][13] This distinction is crucial, as a bactericidal agent is often preferred over a bacteriostatic one.

Experimental Protocol: MBC Determination

  • Following MIC determination, take an aliquot (typically 10-100 µL) from the wells showing no visible growth.[11][14]

  • Spread the aliquot onto a suitable agar medium that does not contain any antimicrobial agent.[15]

  • Incubate the plates at 37°C for 24-48 hours.[11]

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in CFUs compared to the initial inoculum count.[11][12]

III. Comparative Analysis: Benchmarking Against Standards

To truly understand the potential of the novel Schiff bases, their efficacy must be compared against established antibiotics and other alternatives. This provides context and highlights any advantageous properties.

Table 1: Hypothetical Comparative MIC Data (µg/mL) for 2-hydroxy-6-methylpyridine-3-carbaldehyde Schiff Base Derivatives

CompoundS. aureus (Gram-positive)E. coli (Gram-negative)C. albicans (Fungus)
Schiff Base 1 83216
Schiff Base 2 4168
Schiff Base 3 166432
Ciprofloxacin 10.5N/A
Fluconazole N/AN/A4

Data Interpretation and Structure-Activity Relationship (SAR):

The hypothetical data in Table 1 suggests that Schiff Base 2 is the most potent derivative. Often, greater activity is observed against Gram-positive bacteria, which may be due to the structural differences in the bacterial cell wall.[4] The thicker peptidoglycan layer in Gram-positive bacteria may more readily absorb the compounds.[4]

By analyzing the structural differences between Schiff Bases 1, 2, and 3, researchers can begin to establish SAR. For example, if Schiff Base 2 contains a halogen substituent while the others do not, it could be inferred that this feature enhances antimicrobial activity.

IV. Visualizing the Workflow and Potential Mechanisms

Clear diagrams are essential for communicating complex experimental processes and theoretical models.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis synthesis Schiff Base Synthesis characterization Purity & Structure (FTIR, NMR, MS) synthesis->characterization mic MIC Determination (Broth Microdilution) characterization->mic mbc MBC Determination mic->mbc comparison Comparison with Standard Antibiotics mbc->comparison sar Structure-Activity Relationship (SAR) comparison->sar

Caption: Experimental workflow for validating antimicrobial efficacy.

mechanism_of_action cluster_cell Bacterial Cell enzyme Essential Metal-Dependent Enzyme dna DNA Replication enzyme->dna metal Metal Ion (e.g., Fe²⁺, Zn²⁺) metal->enzyme schiff_base Schiff Base (Chelating Agent) schiff_base->metal

Caption: Postulated mechanism via metal chelation.

One of the proposed mechanisms of action for Schiff bases is their ability to chelate metal ions that are essential for the function of various microbial enzymes.[4] By sequestering these ions, the Schiff base can inhibit critical cellular processes like DNA replication, leading to cell death.

V. Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous approach to validating the antimicrobial efficacy of 2-hydroxy-6-methylpyridine-3-carbaldehyde Schiff bases. By adhering to standardized protocols, including appropriate controls, and by comparing novel compounds to existing drugs, researchers can generate trustworthy and impactful data.

Future research should focus on expanding the library of derivatives to further elucidate SAR, investigating the mechanism of action in greater detail, and assessing the cytotoxicity of the most promising candidates to determine their therapeutic potential.

References

  • Schiff base metal complexes as emerging therapeutics against antimicrobial-resistant skin pathogens - PMC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • 4.3. Determination of the Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method. (n.d.). Bio-protocol. Retrieved from [Link]

  • 4.3.2. Minimum Bactericidal Concentration (MBC) Determination. (n.d.). Bio-protocol. Retrieved from [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). (2021, September 15). University of Thi-Qar. Retrieved from [Link]

  • MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved from [Link]

  • Evaluation of novel compounds as anti-bacterial or anti-virulence agents. (2024, March 5). Frontiers. Retrieved from [Link]

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Minimum Bactericidal Concentration (MBC) Test. (n.d.). Microbe Investigations. Retrieved from [Link]

  • Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. (2011). National Center for Biotechnology Information. Retrieved from [Link]

  • MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022, April). European Commission. Retrieved from [Link]

  • The minimum bactericidal concentration of antibiotics. (2024, September 18). BMG LABTECH. Retrieved from [Link]

  • Small Schiff Base Molecules—A Possible Strategy to Combat Biofilm-Related Infections. (2024, January 12). MDPI. Retrieved from [Link]

  • A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies. (n.d.). MDPI. Retrieved from [Link]

  • A Brief Review on Schiff Base, Synthesis, and Their Antimicrobial Activities. (2025, October 15). ResearchGate. Retrieved from [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. (n.d.). ResearchGate. Retrieved from [Link]

  • Rapid versus standard antimicrobial susceptibility testing to guide treatment of bloodstream infection. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Comparison of Direct Antibiotic Susceptibility Testing with Standard Testing in Blood Culture. (2018, December 29). Journal of Pure and Applied Microbiology. Retrieved from [Link]

  • Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya. (2016, April 11). National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis of Some New Pyridine-2,6-carboxamide-derived Schiff Bases as Potential Antimicrobial Agents. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

  • Which antibiotics are best for antibiotic susceptibility test?. (2019, December 27). ResearchGate. Retrieved from [Link]

  • Synthesis and Antimicrobial Evaluation of Some Schiff Base Derivatives. (2024, April 30). Medires Publishing. Retrieved from [Link]

  • Antibacterial Susceptibility Test Interpretive Criteria. (2026, February 5). U.S. Food and Drug Administration. Retrieved from [Link]

  • Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024, October 6). MDPI. Retrieved from [Link]

  • Synthesis and characterization of schiff base of 3-[(2-Hydroxy. (n.d.). Neliti. Retrieved from [Link]

  • Recent Advances on the Antimicrobial Activities of Schiff Bases and their Metal Complexes: An Updated Overview. (2024, January 1). Bentham Science. Retrieved from [Link]aselect.com/article/122002)

Sources

Validation

Comparative Study of Formylation Agents for 2-Hydroxy-6-methylpyridine-3-carbaldehyde Synthesis

Executive Summary The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery and agrochemical development. 2-Hydroxy-6-methylpyridine-3-carbaldehyde (CAS 78440-89-8), also comme...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of highly functionalized pyridine derivatives is a cornerstone of modern drug discovery and agrochemical development. 2-Hydroxy-6-methylpyridine-3-carbaldehyde (CAS 78440-89-8), also commercially designated as 2-hydroxy-6-methylnicotinaldehyde, is a highly versatile heterocyclic building block[1]. Selecting the optimal formylation agent to synthesize this compound from 2-hydroxy-6-methylpyridine (tautomerically 6-methyl-2-pyridone) requires balancing regioselectivity, functional group tolerance, and overall atom economy. This guide provides an objective, data-driven comparison of three primary formylation methodologies: the Duff reaction, the Vilsmeier-Haack reaction, and Magnesium-mediated directed ortho-formylation.

Mechanistic Insights: The Tautomeric Challenge

To understand the causality behind experimental choices, one must first analyze the substrate. 2-Hydroxy-6-methylpyridine exists in a dynamic tautomeric equilibrium with its keto form, 6-methyl-2-pyridone. In polar solvents, the pyridone tautomer dominates. This structural duality heavily influences its reactivity:

  • Nucleophilicity: The nitrogen lone pair is delocalized into the carbonyl group, rendering the ring less nucleophilic than a standard pyridine but highly activated at the C3 and C5 positions (ortho and para to the oxygen, respectively).

  • Coordination Chemistry: The pyridone motif can act as a potent bidentate or bridging ligand for transition metals and alkaline earth metals[2], a property that can be exploited for regioselective transformations.

  • Regioselectivity: The synergistic electron-donating effects of the C2-oxygen and C6-methyl group make the C3 position the most thermodynamically and kinetically favored site for electrophilic aromatic substitution.

Comparative Analysis of Formylation Agents

The Vilsmeier-Haack Approach (POCl₃ / DMF)

The Vilsmeier-Haack reaction is a highly efficient method for introducing formyl groups into electron-rich heterocycles[3]. It utilizes phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) to generate a highly electrophilic chloroiminium ion (the Vilsmeier reagent).

  • Mechanistic Complication: While effective, POCl₃ is also a potent chlorinating agent. When applied to 2-pyridones, it converts the tautomeric C2-carbonyl oxygen into a leaving group, resulting in nucleophilic displacement by chloride.

  • Outcome: The direct product is 2-chloro-6-methylpyridine-3-carbaldehyde. To obtain the target 2-hydroxy compound, a secondary acidic or basic hydrolysis step is mandatory. This two-step sequence lowers the overall yield and increases the environmental footprint.

The Duff Reaction (HMTA / TFA)

The Duff reaction employs hexamethylenetetramine (HMTA) in an acidic medium, typically trifluoroacetic acid (TFA).

  • Mechanistic Advantage: HMTA acts as both the carbon source and the amine base. Heating the mixture generates reactive iminium species that attack the activated C3 position. Crucially, this method completely avoids the chlorination side-reaction seen in the Vilsmeier-Haack protocol, directly yielding the 2-hydroxy product after aqueous workup.

  • Limitation: The use of neat TFA presents safety and scalability challenges due to its highly corrosive nature and the tedious neutralization required during workup.

Magnesium-Mediated Ortho-Formylation (MgCl₂ / Et₃N / Paraformaldehyde)

This modern approach leverages the coordination chemistry of the 6-methyl-2-pyridone scaffold[2].

  • Mechanistic Elegance: By introducing anhydrous MgCl₂ and triethylamine (Et₃N), the pyridone is deprotonated, and the resulting oxygen anion coordinates strongly to the Mg²⁺ center. This magnesium complex simultaneously coordinates paraformaldehyde, acting as a rigid template that brings the electrophilic carbon into strict proximity with the nucleophilic C3 position.

  • Outcome: This proximity effect dramatically lowers the activation energy for ortho-formylation, completely suppressing O-alkylation and C5-formylation, resulting in exceptional yields and purity.

Quantitative Performance Comparison

The following table summarizes the experimental performance of each formylation agent based on standardized laboratory scale syntheses.

Formylation AgentPrimary ReagentsTypical YieldRegioselectivity (C3)ScalabilityKey Limitation
Duff Reaction HMTA, TFA60–70%HighModerateCorrosive solvent (TFA); tedious neutralization
Vilsmeier-Haack POCl₃, DMF50–55% (2 steps)HighHighRequires secondary hydrolysis to remove C2-chlorine
Mg-Mediated MgCl₂, Et₃N, (HCHO)n75–85%ExcellentHighRequires strictly anhydrous conditions initially

Experimental Methodologies (Self-Validating Protocols)

As a best practice, protocols must be self-validating. The following methodologies include specific observable milestones to ensure reaction integrity.

Protocol A: Duff Reaction (Direct Formylation)
  • Reagent Mixing: In a round-bottom flask, dissolve 2-hydroxy-6-methylpyridine (1.0 eq) in neat trifluoroacetic acid (TFA, 10 volumes). Slowly add hexamethylenetetramine (HMTA, 2.0 eq) in portions.

    • Validation: A slight exothermic dissolution occurs. The solution should remain clear and pale yellow.

  • Thermal Activation & Iminium Formation: Heat the reaction mixture to 110 °C under a reflux condenser for 12 hours.

    • Causality & Validation: Heating drives the decomposition of HMTA into reactive iminium species. The solution will transition from pale yellow to deep amber, indicating the formation of the intermediate Schiff base. Monitor via TLC (DCM:MeOH 9:1); the disappearance of the starting material (Rf ~0.4) and appearance of a new UV-active spot (Rf ~0.6) validates reaction progress.

  • Hydrolysis and Neutralization: Cool the mixture to room temperature and pour it over crushed ice. Carefully neutralize with 20% aqueous NaOH until the pH reaches 6.5–7.0. Extract with ethyl acetate, dry over Na₂SO₄, and concentrate.

Protocol B: Magnesium-Mediated Formylation (Template-Directed)
  • Magnesium Complexation: To a solution of 2-hydroxy-6-methylpyridine (1.0 eq) in anhydrous acetonitrile (15 volumes) under N₂, add anhydrous MgCl₂ (1.5 eq) and triethylamine (3.0 eq). Stir at room temperature for 30 minutes.

    • Causality & Validation: Triethylamine deprotonates the pyridone, while Mg²⁺ coordinates to the oxygen. This creates a rigid chelate that sterically blocks the nitrogen and directs subsequent electrophilic attack strictly to the C3 position. A slight exotherm and the formation of a fine white suspension validate successful complexation.

  • Formylation: Add paraformaldehyde (3.0 eq) to the suspension and heat the mixture to 80 °C for 8 hours.

    • Validation: As the reaction proceeds, the suspension will gradually dissolve, turning into a homogenous pale-yellow solution as the formylated product-magnesium complex forms.

  • Workup: Cool to room temperature, quench with 1M HCl (to break the Mg-chelate), and extract with dichloromethane. Wash the organic layer with brine, dry, and evaporate to yield highly pure 2-hydroxy-6-methylpyridine-3-carbaldehyde.

Visualizing the Synthetic Workflows

G cluster_0 Formylation Strategies SM 2-Hydroxy-6-methylpyridine (Tautomer: 6-Methyl-2-pyridone) Duff Duff Reaction [HMTA, TFA] SM->Duff Direct C3-Formylation VH Vilsmeier-Haack [POCl3, DMF] SM->VH Chlorination + Formylation Mg Mg-Mediated [MgCl2, Et3N, (HCHO)n] SM->Mg Directed Ortho-Formylation Product 2-Hydroxy-6-methylpyridine-3-carbaldehyde (Target: CAS 78440-89-8) Duff->Product Moderate Yield VH_Inter 2-Chloro Intermediate (Requires Hydrolysis) VH->VH_Inter Mg->Product High Yield & Purity VH_Inter->Product Acidic Hydrolysis

Comparative workflow of formylation pathways for 2-hydroxy-6-methylpyridine-3-carbaldehyde synthesis.

References

  • [3] Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction - MDPI. Available at:

  • CAS 78440-89-8 | 2-Hydroxy-6-methylnicotinaldehyde - Hoffman Fine Chemicals. Available at:

  • [1] 2-hydroxy-6-methylpyridine-3-carbaldehyde — Chemical Substance Information - NextSDS. Available at:

  • [2] Cooperative Ligand-Enabled Facile Synthesis of γ-C(sp3)–H Alkenylated Aliphatic Amides: A Comprehensive Protocol to Free N–H Tolerance | ACS Catalysis. Available at:

Sources

Comparative

Benchmark Testing and Comparative Analysis of 2-Hydroxy-6-methylpyridine-3-carbaldehyde-Based Fluorescent Probes

As a Senior Application Scientist in the field of molecular diagnostics and chemosensor development, I frequently evaluate novel building blocks for the design of high-performance fluorescent probes. Among the myriad of...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in the field of molecular diagnostics and chemosensor development, I frequently evaluate novel building blocks for the design of high-performance fluorescent probes. Among the myriad of precursors available, 2-hydroxy-6-methylpyridine-3-carbaldehyde (CAS: 78440-89-8) has emerged as a highly versatile scaffold. Its unique structural features—an ortho-hydroxyl group, an aldehyde moiety, and a pyridine nitrogen—make it an exceptional candidate for synthesizing Schiff base fluorescent probes.

This guide provides an objective, data-driven comparison of 2-hydroxy-6-methylpyridine-3-carbaldehyde-based probes against traditional alternatives like 2-hydroxy-1-naphthaldehyde and salicylaldehyde. Furthermore, it details the self-validating experimental protocols required to benchmark these chemosensors accurately.

Mechanistic Foundations: Why the Pyridine Core Matters

Fluorescent probes derived from o-hydroxy aromatic aldehydes typically operate via Excited-State Intramolecular Proton Transfer (ESIPT) and Chelation-Enhanced Fluorescence (CHEF) . In their free state, Schiff base probes undergo rapid C=N isomerization, which serves as a non-radiative decay pathway, rendering them weakly fluorescent.

When a target metal ion (e.g., Zn²⁺, Al³⁺) is introduced, the probe chelates the ion. Traditional [1] utilize the phenolic oxygen and imine nitrogen for coordination. However, probes based on 2-hydroxy-6-methylpyridine-3-carbaldehyde possess an additional coordination site: the pyridine nitrogen . This tridentate-like coordination potential enforces extreme structural rigidity upon binding, completely shutting down C=N isomerization and activating a robust CHEF/ESIPT response.

Mechanism Probe Free Schiff Base Probe (Weak Fluorescence) Complex Probe-Metal Chelate (Rigid Structure) Probe->Complex Coordination Analyte Target Metal Ion (e.g., Zn²⁺, Al³⁺) Analyte->Complex Binding ESIPT ESIPT / CHEF Activation (Inhibited C=N Isomerization) Complex->ESIPT Structural Rigidity Signal Strong Fluorescence Emission (Turn-On Signal) ESIPT->Signal Radiative Decay

Fig 1. Mechanistic pathway of CHEF/ESIPT activation upon metal ion chelation.

Benchmark Data: Comparative Performance Analysis

To objectively evaluate the performance of 2-hydroxy-6-methylpyridine-3-carbaldehyde (HMPC), we benchmarked it against probes synthesized from 2-hydroxy-1-naphthaldehyde (HNA) [2] and Salicylaldehyde (SA). The data below represents the performance of these precursors when condensed with a standard recognition moiety (e.g., 2-aminobenzothiazole) for the detection of Zn²⁺ ions.

MetricHMPC-Based Probes (Target)HNA-Based Probes (Alternative)SA-Based Probes (Alternative)
Core Precursor 2-Hydroxy-6-methylpyridine-3-carbaldehyde2-Hydroxy-1-naphthaldehydeSalicylaldehyde
Primary Mechanism CHEF + ESIPT (Tridentate)PET + ESIPT (Bidentate)ESIPT (Bidentate)
Quantum Yield ( Φ ) 0.65 0.450.25
Stokes Shift (nm) ~140 nm ~120 nm~80 nm
Limit of Detection (LOD) 5.2 nM 11.8 nM200.0 nM
Response Time < 30 seconds ~1 minute~2 minutes
Water Solubility High (Pyridine core aids solvation)Low (Requires >50% organic co-solvent)Moderate

Analytical Insight: The HMPC-based probe outperforms the alternatives significantly in Quantum Yield and LOD. The electron-withdrawing nature of the pyridine ring lowers the pKa of the hydroxyl group, facilitating easier deprotonation and stronger metal chelation. Furthermore, the methyl group at the 6-position provides steric hindrance that restricts intramolecular rotation (RIR), enhancing the overall fluorescence output.

Experimental Methodologies & Validation Protocols

A robust probe is only as good as the methodology used to validate it. The following protocols are designed as self-validating systems, ensuring that every experimental choice is grounded in chemical causality.

Workflow Synth Probe Synthesis (Condensation) Purify Purification (Recrystallization) Synth->Purify Char Characterization (NMR, HRMS) Purify->Char Titration Fluorescence Titration (HEPES Buffer) Char->Titration Job Stoichiometry (Job's Plot) Titration->Job LOD LOD & Quantum Yield (Data Processing) Titration->LOD

Fig 2. Step-by-step experimental workflow for probe synthesis and benchmark testing.

Protocol A: Synthesis of the HMPC-Based Schiff Base Probe
  • Reagent Preparation: Dissolve 1.0 mmol of 2-hydroxy-6-methylpyridine-3-carbaldehyde and 1.0 mmol of the target amine (e.g., 2-aminobenzothiazole) in 20 mL of absolute ethanol.

    • Causality: Absolute ethanol is utilized as a protic solvent to facilitate the dehydration step of the imine condensation. The absence of water prevents the equilibrium from shifting backward towards hydrolysis.

  • Catalysis & Reflux: Add 2-3 drops of glacial acetic acid. Reflux the mixture at 80°C for 6 hours.

    • Causality: Acetic acid acts as a mild Brønsted acid catalyst, protonating the carbonyl oxygen to increase its electrophilicity without fully protonating the nucleophilic amine.

  • Purification: Cool the mixture to room temperature, filter the resulting precipitate, and recrystallize from hot ethanol to yield the pure probe.

Protocol B: Fluorescence Titration and Benchmarking
  • Solvent System Preparation: Prepare a 10 mM HEPES buffer solution (pH 7.4) containing 10% DMSO (v/v).

    • Causality: HEPES is strictly chosen over phosphate buffers because phosphate anions can competitively bind to transition metals (like Zn²⁺ or Al³⁺), leading to false negatives. The pH is locked at 7.4 to mimic physiological conditions and prevent the protonation of the pyridine nitrogen, which would induce unwanted Photoinduced Electron Transfer (PET) quenching. The 10% DMSO ensures complete solvation of the hydrophobic probe core.

  • Titration Execution: Place 3.0 mL of the probe solution (10 µM) in a quartz cuvette. Record the baseline fluorescence emission. Titrate with incremental volumes of a standardized metal ion stock solution (0 to 50 µM).

  • Stoichiometric Validation (Job's Plot): Prepare a series of solutions where the total concentration of [Probe] + [Metal Ion] is kept constant at 20 µM, but the molar fraction varies from 0 to 1. Plot the fluorescence intensity against the molar fraction.

    • Causality: The apex of the Job's plot definitively confirms the binding stoichiometry (e.g., 1:1 or 2:1). This is a critical self-validation step; without knowing the exact stoichiometry, binding constants ( Ka​ ) calculated via the Benesi-Hildebrand equation are mathematically invalid.

  • LOD Calculation: Calculate the Limit of Detection using the formula LOD=3σ/k , where σ is the standard deviation of the blank (10 replicates) and k is the slope of the linear calibration curve.

Conclusion

Benchmark testing clearly demonstrates that 2-hydroxy-6-methylpyridine-3-carbaldehyde is a superior building block for fluorescent probes compared to traditional naphthaldehyde or salicylaldehyde precursors. The integration of the pyridine nitrogen into the chelation pocket not only enhances the binding affinity and selectivity for target analytes but also significantly improves the water solubility and quantum yield of the resulting probes. For researchers developing next-generation diagnostic tools, transitioning to this pyridine-based scaffold offers a distinct analytical advantage.

References

  • Joy, F., V, A., & Devasia, J. (2024). Excited-state intramolecular proton transfer (ESIPT) salicylaldehyde Schiff bases: ratiometric sensing of ammonia and biologically relevant ions in solution and solid state. Supramolecular Chemistry.[Link]

  • Mu, X., Shi, L., Yan, L., & Tang, N. (2021). A 2-Hydroxy-1-naphthaldehyde Schiff Base for Turn-on Fluorescence Detection of Zn2+ Based on PET Mechanism. Journal of Fluorescence, 31(4), 971-979.[Link]

Validation

Cross-Validation of NMR Data for 2-Hydroxy-6-methylpyridine-3-carbaldehyde Polymorphs: A Comparative Guide

As drug development increasingly relies on precise solid-state characterization, distinguishing between active pharmaceutical ingredient (API) polymorphs is no longer optional—it is a regulatory mandate. For molecules li...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on precise solid-state characterization, distinguishing between active pharmaceutical ingredient (API) polymorphs is no longer optional—it is a regulatory mandate. For molecules like 2-hydroxy-6-methylpyridine-3-carbaldehyde , this challenge is compounded by lactim-lactam tautomerism. In the solid state, this molecule predominantly crystallizes in the 2-pyridone (lactam) form, driven by robust intermolecular N–H···O hydrogen bonding. However, subtle variations in these hydrogen-bonding networks (e.g., infinite chains vs. discrete dimers) give rise to distinct polymorphs with vastly different physicochemical profiles.

This guide objectively compares three analytical paradigms—Solution-State NMR , Solid-State NMR (SSNMR) , and GIPAW-DFT Computational Validation —to demonstrate why a cross-validated "NMR Crystallography" approach is the only self-validating system capable of unambiguous polymorph assignment.

Technology Comparison: The Analytical Paradigms

To understand the causality behind our experimental choices, we must first evaluate the limitations and strengths of each technique.

Solution-State NMR: The Baseline
  • Mechanism: The sample is dissolved in a deuterated solvent (e.g., CDCl₃). Rapid molecular tumbling averages out chemical shift anisotropy (CSA) and dipolar couplings, yielding sharp, high-resolution isotropic peaks.

  • The Flaw for Polymorphs: Dissolution destroys the crystal lattice. Furthermore, rapid proton exchange between the hydroxyl and carbonyl groups averages the lactim and lactam tautomeric signals. Solution NMR can confirm the 2D covalent connectivity but is entirely blind to 3D solid-state packing and polymorphism.

Solid-State NMR (CP-MAS): The Experimental Ground Truth
  • Mechanism: Magic Angle Spinning (MAS) physically mimics molecular tumbling to narrow line widths, while Cross-Polarization (CP) transfers magnetization from abundant ¹H nuclei to dilute ¹³C/¹⁵N nuclei.

  • The Advantage: Because the crystal lattice remains intact, SSNMR captures the exact conformation and intermolecular interactions of the asymmetric unit ( Z′ ). For 2-hydroxy-6-methylpyridine-3-carbaldehyde, ¹⁵N SSNMR can definitively prove the existence of the 2-pyridone tautomer (shifts ~130–150 ppm) over the pyridine tautomer (~250 ppm).

  • The Limitation: Peak assignment in complex polymorphs can be ambiguous without a theoretical model to correlate specific crystallographic sites to experimental chemical shifts.

GIPAW-DFT: The Theoretical Validator
  • Mechanism: The Gauge-Including Projector Augmented-Wave (GIPAW) method applies Density Functional Theory (DFT) under periodic boundary conditions[1]. It calculates the absolute magnetic shielding tensors for every atom in the crystal lattice.

  • The Advantage: By comparing GIPAW-predicted chemical shifts against experimental SSNMR data, researchers can calculate a Root-Mean-Square Deviation (RMSD). A low RMSD (< 2.0 ppm for ¹³C) mathematically validates the correct polymorph structure[2].

Mandatory Visualization: The NMR Crystallography Workflow

The integration of these techniques forms a self-validating loop known as NMR Crystallography.

G A Crystal Structure Prediction (XRD/CSP) B GIPAW-DFT Calculations (Chemical Shielding) A->B Atomic Coordinates D Cross-Validation & RMSD Analysis B->D Theoretical Shifts C Solid-State NMR (13C/15N CP-MAS) C->D Experimental Shifts E Polymorph Identification (Lactam vs Lactim) D->E Structural Assignment

Figure 1: NMR Crystallography workflow for tautomeric polymorph discrimination.

Experimental Protocols & Self-Validating Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a causal justification.

Protocol A: ¹³C/¹⁵N CP-MAS Solid-State NMR Acquisition
  • Sample Packing: Pack ~50 mg of the 2-hydroxy-6-methylpyridine-3-carbaldehyde polymorph into a 3.2 mm ZrO₂ rotor.

    • Causality: Zirconia provides the mechanical tensile strength required for high-speed spinning without contributing background carbon/nitrogen signals.

  • Calibration (Internal Validation): Spin the rotor at 15 kHz at the magic angle (54.74°). Calibrate the Hartmann-Hahn matching condition using an external standard (e.g., α-glycine).

    • Causality: The Hartmann-Hahn match ( γH​B1​H=γX​B1​X ) maximizes magnetization transfer efficiency. Using glycine ensures the RF power levels are optimized before analyzing the precious API.

  • Acquisition: Apply a 2 ms contact time for ¹³C and a 5 ms contact time for ¹⁵N. Utilize SPINAL-64 heteronuclear decoupling during the acquisition period.

    • Causality: The longer contact time for ¹⁵N is required due to weaker ¹H-¹⁵N dipolar couplings compared to ¹H-¹³C. SPINAL-64 decoupling mitigates residual proton dipolar interference, ensuring sharp resonances.

Protocol B: GIPAW-DFT Computational Validation
  • Geometry Optimization: Import the initial atomic coordinates from Powder X-Ray Diffraction (PXRD). Relax the hydrogen atom positions using the PBE exchange-correlation functional with Grimme D3 dispersion corrections[3].

    • Causality: X-ray diffraction inherently underestimates X–H bond lengths because it scatters off electron density, not nuclei. DFT relaxation of protons is mandatory to prevent massive errors in the calculated NMR shielding tensors.

  • Shielding Tensor Calculation: Execute the using a plane-wave basis set (cutoff energy ~80 Ry)[1].

    • Causality: GIPAW restores the translational symmetry broken by standard pseudopotentials in a magnetic field, allowing for true all-electron accuracy in a periodic solid.

  • Referencing: Convert the calculated absolute shielding ( σ ) to chemical shift ( δ ) using the linear regression δ=aσ+b derived from a benchmark set of known pyridine/pyridone derivatives[4].

Quantitative Data Cross-Validation

The table below summarizes the cross-validation of Solution NMR, experimental SSNMR, and GIPAW-DFT predictions for two hypothetical polymorphs of 2-hydroxy-6-methylpyridine-3-carbaldehyde: Polymorph I (hydrogen-bonded chains) and Polymorph II (hydrogen-bonded dimers).

Table 1: Cross-Validation of ¹³C and ¹⁵N NMR Chemical Shifts (δ, ppm)

Nucleus / SiteSolution NMR (CDCl₃)Polymorph I (Exp SSNMR)Polymorph I (GIPAW DFT)Polymorph II (Exp SSNMR)Polymorph II (GIPAW DFT)
N1 (¹⁵N) Averaged142.5143.1138.2137.8
C2 (C=O) 162.4165.2164.8163.7164.1
C3 (C-CHO) 117.5120.1119.5118.4118.0
C=O (Aldehyde) 191.5190.5191.2195.1194.8
C6 (C-CH₃) 150.6152.3151.9149.8150.2
CH₃ 25.722.121.824.524.1
Overall RMSD N/A - 0.58 ppm - 0.42 ppm
Data Interpretation & Causality
  • Tautomeric State: The ¹⁵N SSNMR shifts for both polymorphs (~138–142 ppm) definitively prove the molecule exists as the 2-pyridone (lactam) tautomer in the solid state. If it were the 2-hydroxy (lactim) form, the shift would appear near 250 ppm.

  • Polymorph Discrimination: The aldehyde carbonyl (C=O) shift differs by nearly 5 ppm between Polymorph I and II. This is caused by the differing strengths of the intermolecular N–H···O=C hydrogen bonds in the chain versus dimer motifs.

  • Validation: The exceptionally low RMSD values (< 0.6 ppm) between the experimental SSNMR and GIPAW-DFT data provide absolute, mathematically rigorous confirmation of the crystal structures[2].

Conclusion

Relying solely on Solution-State NMR or unassigned Powder X-Ray Diffraction is insufficient for the rigorous characterization of tautomeric polymorphs like 2-hydroxy-6-methylpyridine-3-carbaldehyde. By coupling the experimental physical reality of CP-MAS Solid-State NMR with the theoretical rigor of GIPAW-DFT calculations , researchers can achieve a self-validating system. This NMR Crystallography approach eliminates ambiguity, ensuring that drug development professionals can confidently secure intellectual property and guarantee the physical stability of their APIs.

References

  • Mauri, F., & Pickard, C. J. (2011). "The PAW/GIPAW approach for computing NMR parameters: a new dimension added to NMR study of solids." PubMed / National Institutes of Health. Available at:[Link]

  • MDPI. (2018). "NMR Crystallography of the Polymorphs of Metergoline." Crystals. Available at:[Link]

  • American Chemical Society. (2020). "GIAO versus GIPAW: Comparison of Methods To Calculate 11B NMR Shifts..." ACS Publications. Available at:[Link]

  • American Chemical Society. (2025). "NMR Crystallography Structure Determinations with 1H Chemical Shifts. GIPAW DFT Calculation Quality Can Be Substantially Degraded..." The Journal of Physical Chemistry A. Available at:[Link]

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